Thalidomide-O-amide-C5-NH2 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H25F3N4O8 |
|---|---|
Molecular Weight |
530.5 g/mol |
IUPAC Name |
N-(5-aminopentyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H24N4O6.C2HF3O2/c21-9-2-1-3-10-22-16(26)11-30-14-6-4-5-12-17(14)20(29)24(19(12)28)13-7-8-15(25)23-18(13)27;3-2(4,5)1(6)7/h4-6,13H,1-3,7-11,21H2,(H,22,26)(H,23,25,27);(H,6,7) |
InChI Key |
QHUIDSZIGQRYGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Thalidomide-O-amide-C5-NH2 TFA: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amide-C5-NH2 trifluoroacetate (B77799) (TFA) is a synthetic chemical compound that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It is an E3 ligase ligand-linker conjugate, incorporating the thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase and a 5-carbon amide linker with a terminal amine group.[1] This terminal amine provides a reactive handle for conjugation to a ligand targeting a specific protein of interest, thereby forming a heterobifunctional PROTAC molecule. The TFA salt form often enhances the compound's solubility and stability.[2]
PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins.[3] Unlike traditional inhibitors that only block the function of a protein, PROTACs lead to the complete removal of the protein from the cell.[4]
Chemical Properties and Structure
While detailed experimental data for Thalidomide-O-amide-C5-NH2 TFA is not extensively available in peer-reviewed literature, its chemical properties can be inferred from its structure and data for similar compounds.
| Property | Value | Reference |
| Molecular Formula | C22H25F3N4O7 | Inferred from structure |
| Molecular Weight | 526.45 g/mol | Inferred from structure |
| CAS Number | 2748161-83-1 | [3] |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in DMSO, DMF | Typical for similar compounds |
Mechanism of Action: The PROTAC Approach
This compound functions as the E3 ligase-recruiting component of a PROTAC. The thalidomide (B1683933) moiety specifically binds to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[5][6]
The mechanism of action for a PROTAC utilizing this linker involves the following key steps:
-
Ternary Complex Formation: The PROTAC, consisting of the thalidomide-linker conjugate and a target-protein-binding ligand, simultaneously binds to both the CRBN E3 ligase and the target protein, forming a ternary complex.[7]
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the surface of the target protein.[8]
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein degradation.[7]
-
Recycling: The PROTAC is not consumed in this process and is released to induce the degradation of another target protein molecule, acting in a catalytic manner.[9]
Signaling Pathway
Caption: Mechanism of action of a thalidomide-based PROTAC.
Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not publicly available, a general approach involves the coupling of a protected 5-aminopentanoic acid linker to the hydroxyl group of hydroxythalidomide, followed by deprotection of the terminal amine. The final product is then typically isolated as a TFA salt.
General Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: General experimental workflow for PROTAC development.
Representative Experimental Protocol: Western Blot for Protein Degradation
This protocol provides a general method for assessing the degradation of a target protein induced by a PROTAC synthesized using this compound.
1. Cell Culture and Treatment:
-
Culture a relevant cell line to 70-80% confluency.
-
Treat cells with the synthesized PROTAC at various concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours).
-
Include a vehicle control (e.g., DMSO).
2. Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize the target protein levels to the loading control.
Quantitative Data
Specific quantitative data for PROTACs constructed with this compound are not widely published. However, the following table provides representative data for a well-characterized thalidomide-based PROTAC targeting BRD4 to illustrate typical parameters measured.
| Parameter | Description | Representative Value (BRD4 degrader) | Reference |
| Binding Affinity (Kd) to CRBN | The dissociation constant, indicating the strength of binding to Cereblon. | ~1-10 µM | [10] |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | 1-100 nM | [1] |
| Dmax | The maximum percentage of target protein degradation achieved. | >90% | [1] |
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs that recruit the Cereblon E3 ubiquitin ligase. Its structure allows for straightforward conjugation to a variety of target-binding ligands, facilitating the development of novel protein degraders. While specific efficacy data for this particular linker is limited in the public domain, the well-established mechanism of thalidomide-based PROTACs provides a strong foundation for its application in targeted protein degradation research and drug discovery. The experimental protocols and representative data provided in this guide offer a framework for the successful implementation of this compound in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROTACs and Molecular Glues [astrazeneca.com]
- 5. researchgate.net [researchgate.net]
- 6. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. portlandpress.com [portlandpress.com]
- 9. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 10. Structural basis of thalidomide enantiomer binding to cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Thalidomide-O-amide-C5-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amide-C5-NH2 TFA is a synthetic, bifunctional molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in drug discovery. This molecule serves as a crucial building block, incorporating a thalidomide-based ligand for the E3 ubiquitin ligase Cereblon (CRBN) and a C5 alkyl linker with a terminal primary amine. This amine group provides a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest (POI). The resulting PROTAC hijacks the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively degrade the target protein. This guide provides a detailed overview of the mechanism of action, supported by illustrative quantitative data from analogous thalidomide-based PROTACs, comprehensive experimental protocols, and visualizations of the key biological pathways and workflows.
Core Mechanism of Action: Targeted Protein Degradation
The primary function of this compound is to act as a CRBN-recruiting moiety within a PROTAC. The mechanism of action of a PROTAC synthesized using this building block can be summarized in the following key steps:
-
Ternary Complex Formation: The PROTAC, featuring the thalidomide-derived CRBN ligand and a "warhead" ligand for the POI, enters the cell. Inside the cell, it facilitates the formation of a ternary complex, bringing the POI into close proximity with the CRBN E3 ubiquitin ligase. The stability and conformation of this ternary complex are critical for the efficiency and selectivity of the degradation process. The C5 linker of this compound plays a crucial role in optimizing the orientation and interactions between the POI and CRBN.
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, CRBN, as part of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins. The proteasome unfolds and proteolytically degrades the target protein into small peptides.
-
Recycling of the PROTAC: After the degradation of the POI, the PROTAC is released and can engage another target protein and E3 ligase, acting catalytically to induce the degradation of multiple copies of the POI.
This catalytic mode of action is a key advantage of PROTACs over traditional small-molecule inhibitors, as it can lead to a more profound and sustained downstream biological effect at lower concentrations.
Quantitative Data Analysis
While specific quantitative data for PROTACs derived directly from this compound is not publicly available, the following tables present representative data from well-characterized thalidomide-based PROTACs targeting the BET bromodomain protein BRD4. This data illustrates the typical parameters used to evaluate PROTAC efficacy.
Table 1: In Vitro Degradation Potency of a Representative Thalidomide-Based BRD4 PROTAC
| Parameter | Value | Description |
| DC50 | 10 nM | The concentration of the PROTAC required to induce 50% degradation of the target protein. |
| Dmax | >95% | The maximum percentage of target protein degradation achieved. |
| t1/2 of Degradation | ~2 hours | The time required to achieve 50% of the maximal protein degradation. |
Table 2: Cellular Activity of a Representative Thalidomide-Based BRD4 PROTAC
| Assay | IC50 | Description |
| Cell Viability (MV4-11) | 5 nM | The concentration of the PROTAC that inhibits cell growth by 50% in a cancer cell line. |
| c-Myc Expression | 15 nM | The concentration of the PROTAC that reduces the expression of the downstream target c-Myc by 50%. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of thalidomide-based PROTACs.
Western Blotting for Protein Degradation
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations of all samples. Prepare the lysates for SDS-PAGE by adding Laemmli buffer and boiling. Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.
-
Detection and Analysis: Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP). Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the target protein band intensity to the loading control.
In Vitro Ubiquitination Assay
Objective: To confirm that the PROTAC induces the ubiquitination of the target protein in a CRBN-dependent manner.
Methodology:
-
Reagents: Recombinant human ubiquitin, E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), recombinant CRBN-DDB1-CUL4A-RBX1 complex, recombinant target protein, and the PROTAC.
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, ubiquitin, and ATP in an appropriate reaction buffer. Add the recombinant CRBN complex, the target protein, and the PROTAC at various concentrations. Include a negative control without the PROTAC.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody against the target protein or an antibody that recognizes ubiquitin. An increase in high-molecular-weight species of the target protein indicates polyubiquitination.
Ternary Complex Formation Assays
Objective: To demonstrate the formation of the POI-PROTAC-CRBN ternary complex.
Methodology (Co-Immunoprecipitation):
-
Cell Treatment and Lysis: Treat cells expressing the target protein with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or an antibody against a tag on the recombinant CRBN (if overexpressed). Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Analysis: Elute the bound proteins from the beads. Analyze the eluates by Western blotting using antibodies against the target protein and CRBN. The presence of CRBN in the target protein immunoprecipitate (and vice versa) in the presence of the PROTAC indicates ternary complex formation.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Caption: Experimental workflow for Western Blotting.
Caption: Logical relationship of PROTAC-induced degradation.
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs that leverage the CRBN E3 ligase for targeted protein degradation. The ability to induce the degradation of previously "undruggable" proteins opens up new avenues for therapeutic intervention in a wide range of diseases, including cancer and neurodegenerative disorders. A thorough understanding of the mechanism of action, supported by robust quantitative data and well-designed experiments, is essential for the successful development of these novel therapeutics. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working in this exciting field.
The Integral Role of Thalidomide-O-amide-C5-NH2 TFA in PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins by harnessing the cell's natural protein degradation machinery. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This guide provides an in-depth technical overview of Thalidomide-O-amide-C5-NH2 TFA, a key building block in the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ligase.
This compound is a synthesized E3 ligase ligand-linker conjugate that incorporates the thalidomide (B1683933) moiety, a well-established binder of CRBN, connected to a 5-carbon amide linker terminating in a primary amine.[1][2] The trifluoroacetic acid (TFA) salt form enhances its stability and solubility. This pre-functionalized building block provides a versatile handle for the covalent attachment of a POI ligand, streamlining the synthesis of potent and selective protein degraders.
Mechanism of Action: CRBN-Mediated Protein Degradation
The fundamental role of the thalidomide moiety in a PROTAC is to recruit the CRL4-CRBN E3 ubiquitin ligase complex.[3][4] The PROTAC molecule facilitates the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase.[5] This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.
Caption: CRBN-mediated protein degradation pathway initiated by a thalidomide-based PROTAC.
Quantitative Data for Thalidomide-Based PROTACs
While specific quantitative data for PROTACs utilizing the precise this compound linker is not extensively available in the public domain, the following table presents representative data from well-characterized thalidomide-based PROTACs to illustrate the typical performance metrics. These values are crucial for assessing the potency and efficacy of a PROTAC.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Binding Affinity (Kd) to CRBN | Ternary Complex Kd | DC50 (Degradation) | Dmax (Max Degradation) | Cell Line | Reference |
| dBET1 | BRD4 | Thalidomide | ~150 nM | Not Reported | ~500 nM | >90% | HEK293 | [5] |
| ARV-110 | Androgen Receptor | Thalidomide derivative | Not Reported | Not Reported | ~1 nM | >95% | VCaP | [ClinicalTrials.gov] |
| ARV-471 | Estrogen Receptor | Thalidomide derivative | Not Reported | Not Reported | <1 nM | >90% | MCF7 | [ClinicalTrials.gov] |
Note: Data is compiled from different studies and experimental conditions may vary.
Experimental Protocols
The development and characterization of a PROTAC incorporating this compound involves a series of key experiments to determine its binding affinity, ability to form a ternary complex, and efficacy in degrading the target protein.
Protocol 1: CRBN Binding Affinity Assay (Fluorescence Polarization)
This assay determines the binding affinity of the PROTAC to the CRBN E3 ligase.
Materials:
-
Purified recombinant CRBN-DDB1 complex
-
Fluorescently labeled thalidomide tracer
-
PROTAC of interest
-
Assay buffer (e.g., PBS, 0.01% Tween-20, 0.1% BSA)
-
384-well black, low-volume plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare a serial dilution of the PROTAC in the assay buffer.
-
Assay Setup: In a 384-well plate, add a fixed concentration of the fluorescent tracer and the purified CRBN-DDB1 complex.
-
PROTAC Titration: Add the serial dilutions of the PROTAC to the wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization of each well. A decrease in polarization indicates displacement of the tracer by the PROTAC.
-
Data Analysis: Plot the fluorescence polarization values against the PROTAC concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd).
Caption: Workflow for determining CRBN binding affinity using a fluorescence polarization assay.
Protocol 2: Target Protein Degradation Assay (Western Blot)
This is a fundamental assay to quantify the reduction in the levels of the target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with the primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control to determine the percentage of degradation.
Caption: Experimental workflow for quantifying target protein degradation via Western Blot.
Conclusion
This compound represents a valuable and versatile chemical tool for the development of PROTACs. Its pre-functionalized nature simplifies the synthetic process, while the thalidomide moiety provides a reliable and well-characterized means of recruiting the CRBN E3 ligase. The 5-carbon linker offers a degree of flexibility that can be crucial for the formation of a productive ternary complex. A thorough understanding of its mechanism of action and the application of rigorous experimental protocols are essential for the successful design and optimization of novel protein degraders. As the field of targeted protein degradation continues to expand, the use of such well-defined building blocks will be instrumental in advancing the development of new therapeutics for a wide range of diseases.
References
An In-depth Technical Guide to Thalidomide-O-amide-C5-NH2 TFA: A Key Building Block for Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-O-amide-C5-NH2 TFA is a crucial bifunctional molecule extensively utilized in the burgeoning field of targeted protein degradation. This synthetic E3 ligase ligand-linker conjugate serves as a foundational building block for the construction of Proteolysis Targeting Chimeras (PROTACs). It incorporates the well-characterized thalidomide (B1683933) moiety, which effectively recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a C5 amide linker terminating in a primary amine. This terminal amine provides a versatile handle for conjugation to a target protein ligand, enabling the creation of heterobifunctional degraders. This technical guide details the discovery, synthesis, and mechanism of action of this compound, providing researchers with the necessary information for its effective application in drug discovery and development.
Introduction: The Rise of Targeted Protein Degradation
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the target protein from the cell entirely. This is achieved by hijacking the cell's own ubiquitin-proteasome system.
A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. Upon simultaneous binding to the POI and the E3 ligase, the PROTAC induces the formation of a ternary complex. This proximity leads to the ubiquitination of the POI by the E3 ligase, marking it for degradation by the proteasome.
Discovery and Rationale for this compound
The discovery of thalidomide's interaction with the Cereblon (CRBN) E3 ligase was a seminal moment in the development of targeted protein degradation. Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), were found to bind to CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. This binding event alters the substrate specificity of CRBN, leading to the degradation of specific neosubstrates.
Recognizing this potent and well-characterized interaction, researchers repurposed the thalidomide scaffold as an E3 ligase-recruiting element for PROTACs. This compound was developed as a versatile building block to streamline the synthesis of thalidomide-based PROTACs. The key features of its design include:
-
The Thalidomide Moiety: Provides high-affinity binding to Cereblon.
-
The Ether Linkage: The oxygen atom at the 4-position of the phthalimide (B116566) ring serves as a stable attachment point for the linker, minimizing disruption of the core glutarimide (B196013) structure essential for CRBN binding.
-
The C5 Amide Linker: A flexible five-carbon chain provides the necessary length and spatial orientation to facilitate the formation of a productive ternary complex between the target protein and Cereblon. The amide bond offers metabolic stability.
-
The Terminal Primary Amine: A reactive handle for straightforward conjugation to a variety of target protein ligands, typically through amide bond formation.
-
The Trifluoroacetate (TFA) Salt: The TFA salt form often enhances the solubility and stability of the compound, facilitating its use in synthesis and biological assays.
Synthesis of this compound
While specific, detailed synthesis protocols for this exact molecule are often proprietary or embedded within broader studies, a general and plausible synthetic route can be outlined based on established chemical principles for creating similar thalidomide-based linkers. The synthesis typically starts from a functionalized thalidomide derivative, such as 4-hydroxythalidomide.
General Synthetic Workflow
The synthesis can be envisioned as a multi-step process involving the preparation of the thalidomide core, attachment of the linker, and subsequent deprotection to reveal the terminal amine.
Caption: General synthetic workflow for this compound.
Experimental Protocol: A Plausible Synthesis
Step 1: Synthesis of 4-Hydroxythalidomide
4-Hydroxythalidomide can be prepared from 3-hydroxyphthalic anhydride and L-glutamine.
-
Suspend 3-hydroxyphthalic anhydride and L-glutamine in a suitable solvent such as pyridine (B92270) or acetic acid.
-
Heat the mixture to reflux for several hours.
-
Upon cooling, the product precipitates and can be collected by filtration.
-
Purify the crude product by recrystallization.
Step 2: Alkylation of 4-Hydroxythalidomide with a Protected Linker
-
Dissolve 4-hydroxythalidomide in an appropriate polar aprotic solvent, such as dimethylformamide (DMF).
-
Add a suitable base, for example, potassium carbonate (K₂CO₃), to deprotonate the hydroxyl group.
-
Add the linker precursor, N-(5-bromopentyl)-tert-butoxycarbonylamine, to the reaction mixture.
-
Stir the reaction at an elevated temperature (e.g., 60-80 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected intermediate by column chromatography.
Step 3: Deprotection to Yield this compound
-
Dissolve the purified Boc-protected intermediate in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add an excess of trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction at room temperature for 1-2 hours to cleave the Boc protecting group.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure to yield the final product, this compound, as a solid.
Mechanism of Action in a PROTAC Context
Once conjugated to a target protein ligand to form a complete PROTAC, Thalidomide-O-amide-C5-NH2 facilitates the degradation of the target protein through the ubiquitin-proteasome pathway.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via the POI ligand) and the Cereblon E3 ligase (via the thalidomide moiety), forming a transient ternary complex.
-
Ubiquitination: This proximity enables the E2 ubiquitin-conjugating enzyme associated with the CRL4^CRBN complex to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Recognition and Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides. The PROTAC molecule is released and can catalyze further rounds of degradation.
Quantitative Data and Characterization
While specific quantitative data for this compound itself is not extensively published in peer-reviewed literature, its utility is demonstrated through the characterization of the PROTACs it helps create. Key quantitative parameters for a PROTAC incorporating this linker would include:
| Parameter | Description | Typical Method of Measurement |
| Binding Affinity (Kd) to CRBN | The dissociation constant, indicating the strength of binding of the thalidomide moiety to Cereblon. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Fluorescence Polarization (FP) assays. |
| Binding Affinity (Kd) to POI | The dissociation constant for the binding of the POI ligand to the target protein. | ITC, SPR, FP, or other relevant binding assays. |
| Ternary Complex Formation | The ability of the PROTAC to induce the formation of the POI-PROTAC-E3 ligase complex. | SPR, ITC, or proximity-based assays like AlphaLISA or TR-FRET. |
| DC₅₀ (Degradation Concentration 50%) | The concentration of the PROTAC required to degrade 50% of the target protein in cells. | Western Blotting, In-Cell Western, or quantitative mass spectrometry-based proteomics. |
| Dₘₐₓ (Maximum Degradation) | The maximum percentage of target protein degradation achieved at saturating PROTAC concentrations. | Western Blotting, In-Cell Western, or quantitative mass spectrometry-based proteomics. |
Conclusion
This compound is a valuable and widely used tool in the field of targeted protein degradation. Its rational design, incorporating a potent Cereblon ligand and a versatile linker, facilitates the efficient synthesis of PROTACs against a wide array of protein targets. Understanding its synthesis and mechanism of action is crucial for researchers aiming to develop novel therapeutics based on this innovative technology. This guide provides a foundational overview to aid in the successful application of this key chemical probe in advancing the frontiers of medicine.
Unveiling the Chemical Landscape of Thalidomide-O-amide-C5-NH2 TFA: A Technical Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the chemical properties, experimental applications, and mechanism of action of Thalidomide-O-amide-C5-NH2 TFA. This synthetic E3 ligase ligand-linker conjugate is a pivotal tool in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality for targeted protein degradation.
This compound incorporates a thalidomide-based ligand that specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a C5 amide linker with a terminal amine group, which is then salified with trifluoroacetic acid (TFA).[1] This bifunctional nature allows for its conjugation to a target protein ligand, creating a PROTAC that can induce the degradation of specific proteins of interest through the ubiquitin-proteasome system.[1]
Core Chemical Properties
Precise chemical and physical properties are fundamental for the successful application of any chemical entity in drug discovery and development. The following table summarizes the key chemical identifiers and computed properties for the free base form, Thalidomide-O-C5-NH2. The properties of the TFA salt will be influenced by the presence of the trifluoroacetic acid counterion.
| Property | Value | Source |
| IUPAC Name | 4-(5-aminopentoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | PubChem[2] |
| Molecular Formula (Free Base) | C18H21N3O5 | PubChem[2] |
| Molecular Weight (Free Base) | 359.4 g/mol | PubChem[2] |
| Molecular Formula (TFA Salt) | C20H22F3N3O7 | Calculated |
| Molecular Weight (TFA Salt) | 473.4 g/mol | Calculated |
| XLogP3 | 0.4 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[2] |
| Rotatable Bond Count | 6 | PubChem[2] |
| Exact Mass (Free Base) | 359.14812078 Da | PubChem[2] |
| Monoisotopic Mass (Free Base) | 359.14812078 Da | PubChem[2] |
| Topological Polar Surface Area | 119 Ų | PubChem[2] |
| Heavy Atom Count | 26 | PubChem[2] |
| CAS Number (TFA Salt) | 2748161-83-1 | ChemicalBook[3] |
Mechanism of Action: The PROTAC Signaling Pathway
This compound serves as a critical component of a PROTAC, facilitating the targeted degradation of a specific protein of interest (POI). The thalidomide (B1683933) moiety acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase (CRL4^CRBN) complex. The terminal amine of the C5 linker allows for conjugation to a ligand that binds to the POI. This results in the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase complex. This proximity induces the ubiquitination of the POI by the E3 ligase, marking it for degradation by the 26S proteasome.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound in the context of PROTAC development.
Synthesis of a PROTAC using this compound
This protocol outlines a general procedure for conjugating this compound to a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH) via amide bond formation.
Materials:
-
This compound
-
POI-COOH
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve POI-COOH (1 equivalent) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add PyBOP (1.2 equivalents) to the reaction mixture and stir for another 10 minutes.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Add the this compound solution to the activated POI-COOH solution.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the synthesized PROTAC using MS and NMR spectroscopy.
In Vitro Protein Degradation Assay via Western Blot
This protocol describes the use of Western blotting to assess the degradation of a target protein in cultured cells treated with a PROTAC synthesized from this compound.[4][5]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with varying concentrations of the PROTAC and a vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
In Vitro Ternary Complex Formation Assay (Pull-down)
This protocol provides a method to confirm the formation of the E3 ligase:PROTAC:substrate ternary complex, a key mechanistic step for PROTAC activity.[6][7]
Materials:
-
Purified recombinant target protein (with a tag, e.g., His-tag)
-
Purified recombinant CRBN-DDB1 complex
-
Synthesized PROTAC
-
Affinity beads for the tagged protein (e.g., Ni-NTA agarose (B213101) for His-tagged protein)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Complex Formation:
-
Incubate the tagged target protein with the PROTAC in a suitable buffer for 1 hour at 4°C.
-
Add the purified CRBN-DDB1 complex to the mixture and incubate for an additional 1-2 hours at 4°C.
-
-
Pull-down:
-
Add affinity beads to the incubation mixture and incubate for 1 hour at 4°C with gentle rotation to capture the target protein and any interacting partners.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
-
Analysis:
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluate by SDS-PAGE and Western blot using antibodies against the target protein and CRBN to confirm the presence of both proteins in the complex.
-
This technical guide provides a foundational understanding of this compound for its effective application in the design and development of novel PROTAC-based therapeutics. The provided data and protocols serve as a starting point for researchers to further explore and harness the potential of this versatile chemical tool.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thalidomide-O-C5-NH2 | C18H21N3O5 | CID 138562609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 2748161-83-1 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the TFA Salt of Thalidomide Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of thalidomide-based linkers bearing a trifluoroacetate (B77799) (TFA) salt, a common entity in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document delves into their synthesis, physicochemical properties, and role in the broader context of targeted protein degradation. It offers detailed experimental protocols and visual representations of key processes to aid researchers in the design and execution of their studies.
Introduction to Thalidomide (B1683933) Linkers in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
Thalidomide and its analogs, such as pomalidomide (B1683931) and lenalidomide, are widely utilized as ligands for the Cereblon (CRBN) E3 ubiquitin ligase. The glutarimide (B196013) moiety of these molecules is crucial for binding to a hydrophobic pocket in CRBN. Linkers are typically attached to the phthalimide (B116566) ring of thalidomide, often at the 4- or 5-position, to extend towards the POI-binding ligand. These linkers frequently terminate in a primary or secondary amine, which serves as a versatile chemical handle for conjugation. To facilitate synthesis and purification, and to improve solubility, these amine-terminated linkers are often prepared and stored as trifluoroacetate (TFA) salts.
The Role and Physicochemical Properties of the TFA Salt
The TFA salt of a thalidomide linker is formed during the synthesis process, typically when a Boc-protected amine is deprotected using trifluoroacetic acid. The resulting ammonium (B1175870) cation forms an ionic bond with the trifluoroacetate anion.
Table 1: Comparative Physicochemical Properties of Amine Salt Forms
| Property | TFA Salt | HCl Salt | Free Base |
| Solubility | Generally good aqueous solubility.[1][2][3] | Generally good aqueous solubility.[4] | Often lower aqueous solubility, especially for larger, more lipophilic molecules.[4] |
| Stability | Generally stable; the TFA anion is non-reactive. | Generally stable. | Can be less stable, more susceptible to degradation. |
| Hygroscopicity | Can be hygroscopic, though often results in a manageable lyophilized powder.[5] | Can be hygroscopic. | Less prone to hygroscopicity. |
| Synthesis & Purification | Commonly formed during Boc-deprotection with TFA and used in HPLC purification.[6] | Requires a separate salt formation or exchange step.[6][7] | Requires a final neutralization step. |
| Biological Assays | Residual TFA can interfere with some cellular assays and affect cell growth.[8][9] | Generally considered more biologically benign.[3] | The free base is the active form that crosses cell membranes. |
| Regulatory View | Can be viewed less favorably by regulatory agencies due to potential toxicity concerns.[3] | A more common and accepted pharmaceutical salt form.[3] | The active pharmaceutical ingredient form. |
Table 2: Solubility of Commercially Available Thalidomide Linker TFA Salts
| Compound | Solvent System | Reported Solubility |
| Thalidomide-NH-C6-NH2 TFA | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.14 mM)[10][11] |
| Thalidomide-O-amido-C4-NH2 TFA | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.84 mM)[7] |
| Thalidomide-O-amido-C3-NH2 TFA | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.14 mM)[12] |
Synthesis of a Thalidomide Linker TFA Salt
The synthesis of a thalidomide linker with a terminal amine, isolated as a TFA salt, typically involves the functionalization of a thalidomide precursor, attachment of a linker with a protected amine, and a final deprotection step using trifluoroacetic acid. Below is a representative workflow.
Caption: General workflow for the synthesis of a thalidomide-linker TFA salt.
Detailed Experimental Protocol: Synthesis of 4-(2-Aminoethoxy)thalidomide TFA Salt
This protocol describes the synthesis of a thalidomide derivative with a two-carbon ether linker terminating in an amine, isolated as its TFA salt.
Step 1: Synthesis of 4-(2-Bromoethoxy)thalidomide
-
To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 eq).
-
Add 1,2-dibromoethane (B42909) (5.0 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 4-(2-bromoethoxy)thalidomide.
Step 2: Synthesis of tert-butyl (2-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yloxy)ethyl)carbamate
-
Dissolve 4-(2-bromoethoxy)thalidomide (1.0 eq) and tert-butyl carbamate (B1207046) (Boc-NH₂, 1.5 eq) in anhydrous DMF.
-
Add N,N-diisopropylethylamine (DIEA, 3.0 eq) to the solution.
-
Stir the reaction mixture at 60 °C overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.
Step 3: Boc Deprotection to Yield 4-(2-Aminoethoxy)thalidomide TFA Salt
-
Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.[13][14]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.[13]
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting residue is the TFA salt of 4-(2-aminoethoxy)thalidomide.[3] This can be further purified by reverse-phase HPLC if necessary.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The presence of the TFA counterion can be confirmed and quantified using ¹⁹F NMR.[15][16]
Biological Evaluation and Mechanism of Action
The thalidomide-linker TFA salt is a building block for a PROTAC. Once conjugated to a POI-binding ligand, the resulting PROTAC's biological activity is evaluated.
PROTAC Mechanism of Action
The thalidomide moiety of the PROTAC recruits the CRBN E3 ligase, bringing it into proximity with the POI. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[1][17]
Caption: PROTAC-mediated protein degradation via the CRBN E3 ligase.
Experimental Workflow for PROTAC Evaluation
A series of in vitro and cellular assays are necessary to characterize the efficacy and mechanism of a newly synthesized PROTAC.
Caption: Experimental workflow for the biological evaluation of a PROTAC.
Key Experimental Protocols
Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the extent of protein degradation (DC₅₀ and Dₘₐₓ values).
Ternary Complex Formation Assay (e.g., TR-FRET)
-
Reagent Preparation: Prepare solutions of the purified, tagged POI (e.g., His-tagged) and a tagged CRBN-DDB1 complex (e.g., GST-tagged).
-
Assay Setup: In a microplate, add the POI, CRBN-DDB1 complex, and serial dilutions of the PROTAC.
-
Antibody Addition: Add FRET donor-labeled antibody (e.g., anti-GST-Tb) and FRET acceptor-labeled antibody (e.g., anti-His-d2).
-
Incubation: Incubate the plate at room temperature in the dark to allow for complex formation and antibody binding.
-
Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. An increase in the ratio indicates the formation of the ternary complex.
Conclusion
The TFA salt of thalidomide linkers represents a key intermediate in the synthesis of a large number of CRBN-recruiting PROTACs. Its prevalence is largely a consequence of the common use of TFA in synthetic organic chemistry, particularly for the deprotection of Boc-protected amines. While offering advantages in terms of synthesis and often solubility, researchers should be mindful of the potential for the TFA counterion to influence the outcome of biological assays. Careful consideration of salt form, and potentially performing a salt exchange to a more biologically compatible form like hydrochloride or acetate, may be warranted in later stages of drug development. The protocols and workflows provided in this guide offer a framework for the synthesis and evaluation of these important molecules in the rapidly advancing field of targeted protein degradation.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ejbiotechnology.info [ejbiotechnology.info]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ternary Complex Formation [promega.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Boc Deprotection - TFA [commonorganicchemistry.com]
- 15. Quantifying trifluoroacetic acid as a counterion in drug discovery by 19F NMR and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
The Architect of Degradation: A Technical Guide to Thalidomide-O-amide-C5-NH2 TFA in Targeted Protein Degradation
For Immediate Release
A Deep Dive into a Key Building Block for PROTAC-Mediated Therapeutics
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on Thalidomide-O-amide-C5-NH2 TFA, a crucial building block in the rapidly advancing field of targeted protein degradation. This molecule is a pre-functionalized E3 ligase ligand, specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Introduction: The PROTAC Revolution and the Role of E3 Ligase Ligands
Targeted protein degradation has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets. Unlike traditional inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate specific proteins of interest.
A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Thalidomide (B1683933) and its analogues are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase, making them a cornerstone in the design of a significant portion of PROTACs currently under development.[1]
This compound is a ready-to-use chemical entity that incorporates the CRBN-binding thalidomide moiety and a flexible five-carbon alkyl chain with a terminal amine. This terminal amine group provides a convenient attachment point for a ligand targeting a protein of interest, streamlining the synthesis of novel PROTACs.
Mechanism of Action: Orchestrating Protein Destruction
The thalidomide component of the molecule serves as the anchor to the CRBN E3 ligase. Once a PROTAC incorporating this linker is introduced into a cellular system, it facilitates the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This induced proximity triggers the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the proteasome.
Quantitative Data Analysis
While this compound is a commercially available building block for PROTAC synthesis, a comprehensive search of peer-reviewed scientific literature did not yield specific quantitative data (e.g., DC50, Dmax, binding affinities) for a PROTAC explicitly utilizing this exact linker. The biological performance of a PROTAC is highly dependent on the specific target protein, the linker length and composition, and the cell line being tested.
However, studies on PROTACs with similar C5 alkyl linkers targeting various proteins provide valuable insights. For instance, research on FBXO22 degraders has shown that thalidomide-amide linkers longer than five carbons can confer moderate degradation activity. This highlights the critical role of linker length in achieving productive ternary complex formation.
For researchers developing novel PROTACs using this compound, it is imperative to experimentally determine the following parameters for their specific target and cellular context.
Table 1: Key Performance Indicators for PROTAC Evaluation
| Parameter | Description | Typical Assay(s) |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | Western Blot, ELISA, Mass Spectrometry |
| Dmax | The maximum percentage of target protein degradation achievable with the PROTAC. | Western Blot, ELISA, Mass Spectrometry |
| CRBN Binding Affinity (Kd) | The dissociation constant for the binding of the PROTAC to Cereblon. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) |
| Target Binding Affinity (Kd) | The dissociation constant for the binding of the PROTAC to the protein of interest. | ITC, SPR, Fluorescence Polarization |
| Ternary Complex Formation | Measurement of the formation of the POI-PROTAC-E3 ligase complex. | NanoBRET, AlphaLISA, FRET |
| Cellular Viability (IC50) | The concentration of the PROTAC that inhibits 50% of cell growth. | MTT, MTS, CellTiter-Glo assays |
Experimental Protocols
The following are detailed methodologies for key experiments essential for the characterization of a novel PROTAC synthesized from this compound.
Synthesis of a PROTAC via Amide Coupling
This protocol outlines the general procedure for conjugating this compound to a carboxylic acid-functionalized ligand for a protein of interest.
Materials:
-
This compound
-
Target Protein Ligand with a carboxylic acid moiety
-
Amide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve the target protein ligand (1 equivalent) in anhydrous DMF.
-
Add the amide coupling reagent (1.1 equivalents) and the organic base (2-3 equivalents) to the solution.
-
Stir the mixture for 10-15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add the solution of the thalidomide linker to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
Western Blot for Protein Degradation
This is a standard immunoassay to quantify the reduction in the levels of the target protein following PROTAC treatment.
Procedure:
-
Cell Culture and Treatment: Seed the desired cell line in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Perform densitometric analysis of the bands to determine the relative abundance of the target protein, normalized to the loading control. Calculate DC50 and Dmax values from the dose-response curve.
Conclusion
This compound is a valuable and versatile chemical tool for the synthesis of novel PROTACs that recruit the CRBN E3 ligase. Its pre-functionalized nature simplifies the synthetic process, allowing researchers to focus on the design and evaluation of the target-binding ligand. While specific performance data for this linker is context-dependent, the experimental protocols and principles outlined in this guide provide a robust framework for the successful development and characterization of potent and selective protein degraders. The continued exploration of different linker compositions and lengths remains a critical aspect of optimizing PROTAC efficacy and advancing this transformative therapeutic modality.
References
A Deep Dive into Cereblon-Binding Ligands for PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Targeted Protein Degradation and the Central Role of Cereblon
The landscape of drug discovery is undergoing a paradigm shift, moving beyond simple inhibition to targeted protein degradation (TPD). This approach utilizes the cell's own machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target.
Cereblon (CRBN), a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, has emerged as a workhorse in the PROTAC field.[1][2] Its well-characterized binding pocket and the availability of a range of small molecule ligands have made it a popular choice for recruiting the degradation machinery. This technical guide provides an in-depth exploration of cereblon-binding ligands for PROTACs, covering their mechanism of action, quantitative characteristics, and the experimental protocols crucial for their development and evaluation.
The CRL4-CRBN E3 Ligase Complex and the PROTAC Mechanism
The CRL4-CRBN complex is a multi-protein assembly responsible for identifying and marking specific proteins for degradation. PROTACs that engage this complex typically consist of three components: a ligand that binds to the target protein, a linker, and a cereblon-binding ligand. The formation of a ternary complex between the target protein, the PROTAC, and CRL4-CRBN is the critical first step in the degradation process. This proximity allows for the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, which is then recognized and degraded by the 26S proteasome.
Cereblon-Binding Ligands: From IMiDs to Novel Scaffolds
The most well-known cereblon-binding ligands are the immunomodulatory imide drugs (IMiDs), including thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931). These molecules have a long clinical history and their interaction with cereblon is well-understood. However, their inherent biological activities and potential for off-target effects have spurred the development of novel, non-IMiD cereblon binders with improved properties.
Immunomodulatory Imide Drugs (IMiDs) and their Derivatives
Thalidomide and its analogs bind to a specific pocket in the thalidomide-binding domain (TBD) of cereblon. This binding event alters the substrate specificity of the CRL4-CRBN complex, leading to the recruitment and degradation of neosubstrates, such as the transcription factors IKZF1 and IKZF3.[3] In the context of PROTACs, these IMiD-based ligands serve as effective anchors to the E3 ligase.
Novel Non-IMiD Cereblon Binders
To overcome the limitations of IMiDs, researchers have developed new classes of cereblon-binding ligands. These novel scaffolds are designed to retain high binding affinity for cereblon while minimizing the neosubstrate degradation profile and improving physicochemical properties such as stability and solubility.[4] Examples include phenyl-glutarimides and other heterocyclic structures that aim for more selective engagement of the E3 ligase.[5]
Quantitative Data on Cereblon-Binding Ligands and PROTACs
The efficacy of a cereblon-binding ligand and the resulting PROTAC is determined by several quantitative parameters. These include the binding affinity of the ligand for cereblon (Kd or IC50), and for the PROTAC, the efficiency of target protein degradation (DC50 and Dmax).
Binding Affinities of Cereblon Ligands
The binding affinity of a ligand to cereblon is a critical factor in the design of a potent PROTAC. High affinity ensures efficient recruitment of the CRL4-CRBN complex. The table below summarizes the binding affinities of common IMiD-based cereblon ligands.
| Ligand | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method(s) |
| Thalidomide | ~249 nM[6] | ~2 µM[7] | Competitive Titration, Competitive Binding Assay |
| Lenalidomide | ~178 nM[6] | ~1-2 µM[7][8] | Competitive Titration, Competitive Binding Assay |
| Pomalidomide | ~157 nM[9] | ~1.2 - 3 µM[9] | Competitive Titration, Competitive Binding Assay |
Degradation Efficiency of Cereblon-Based PROTACs
The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein. This is quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The following table provides examples of BRD4-targeting PROTACs utilizing cereblon ligands.
| PROTAC | Cereblon Ligand | Target Protein | Cell Line | DC50 | Dmax |
| dBET1 | Thalidomide derivative | BRD4 | HeLa | ~90 nM[10] | >90% |
| ARV-825 | Pomalidomide | BRD4 | Burkitt's Lymphoma cell lines | <1 nM[11][12] | >95% |
| dBET6 | Pomalidomide derivative | BRD4 | Varies | ~10 nM[13] | >90% |
| dBET57 | Pomalidomide derivative | BRD4 | Varies | ~500 nM[13] | Variable |
Experimental Protocols for Characterizing Cereblon-Binding Ligands and PROTACs
A robust and multifaceted experimental approach is essential for the successful development of cereblon-based PROTACs. Key experiments include assessing the binding of the ligand to cereblon, confirming the formation of the ternary complex, and quantifying the degradation of the target protein.
Cereblon Binding Assay (Fluorescence Polarization)
Principle: This assay measures the binding of a ligand to cereblon by detecting changes in the fluorescence polarization of a fluorescently labeled tracer molecule. When the small, fluorescently labeled tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to the much larger cereblon protein, its rotation slows, leading to an increase in polarization. A test compound that competes with the tracer for binding to cereblon will cause a decrease in polarization.[14][15]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant cereblon (e.g., CRBN-DDB1 complex).
-
Prepare a stock solution of a fluorescently labeled cereblon binder (e.g., Cy5-thalidomide) at a concentration determined by a preliminary titration to achieve an optimal signal-to-noise ratio.
-
Prepare serial dilutions of the test compound.
-
Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.4, 200 mM NaCl, 0.1% Pluronic F-127).
-
-
Assay Procedure:
-
In a black, low-binding microplate, add the assay buffer.
-
Add the test compound at various concentrations.
-
Add the fluorescently labeled tracer to all wells at a fixed concentration.
-
Initiate the binding reaction by adding the purified cereblon protein to all wells except for the "no protein" control.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
Calculate the change in millipolarization (mP) units.
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Ternary Complex Formation Assay (NanoBRET™)
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to monitor the formation of the ternary complex. In this system, the target protein is fused to a NanoLuc® luciferase (donor), and cereblon is fused to a HaloTag® protein that is labeled with a fluorescent ligand (acceptor). When the PROTAC brings the target protein and cereblon into close proximity (<10 nm), energy is transferred from the donor to the acceptor, resulting in a BRET signal that is proportional to the amount of ternary complex formed.[16][17]
Methodology:
-
Cell Culture and Transfection:
-
Seed a suitable cell line (e.g., HEK293T) in a white, tissue culture-treated microplate.
-
Co-transfect the cells with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-cereblon fusion.
-
-
Compound Treatment:
-
After 24-48 hours of incubation, prepare serial dilutions of the PROTAC in Opti-MEM™.
-
(Optional) To differentiate between ternary complex formation and degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132).
-
Add the PROTAC dilutions to the cells and incubate for a defined period (e.g., 2-4 hours).
-
-
Detection:
-
Prepare the NanoBRET™ detection reagent containing the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate.
-
Add the detection reagent to each well.
-
Incubate at room temperature for 10-15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the donor and acceptor emission signals using a luminometer with appropriate filters.
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the logarithm of the PROTAC concentration to determine the EC50 for ternary complex formation.
-
References
- 1. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. asset.library.wisc.edu [asset.library.wisc.edu]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. beyondspringpharma.com [beyondspringpharma.com]
- 13. Insights from protein frustration analysis of BRD4–cereblon degrader ternary complexes show separation of strong from weak degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 16. benchchem.com [benchchem.com]
- 17. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.jp]
Methodological & Application
Application Notes and Protocols: Synthesis of Thalidomide-O-amide-C5-NH2 TFA PROTAC Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Thalidomide-O-amide-C5-NH2 as its trifluoroacetic acid (TFA) salt. This molecule is a crucial building block in the construction of Proteolysis Targeting Chimeras (PROTACs). It incorporates the thalidomide (B1683933) moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 5-carbon linker with a terminal amine. This terminal amine serves as a versatile attachment point for a ligand that targets a specific protein for degradation.
PROTACs are heterobifunctional molecules that facilitate the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[1][2] The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[3]
Quantitative Data Summary
While specific yields for the multi-step synthesis of the title compound are highly dependent on reaction scale and optimization, the following table summarizes typical yields for the key chemical transformations involved in the synthesis of similar thalidomide-based PROTAC linkers.
| Step | Reaction Type | Key Reagents | Typical Yield (%) |
| 1 | N-Phthaloylation | Phthalic Anhydride (B1165640), L-Glutamine | 85-95% |
| 2 | Cyclization | Pivaloyl Chloride, Triethylamine (B128534) | 80-90% |
| 3 | Hydroxylation/Functionalization | (Not specified, various methods) | Variable |
| 4 | Etherification | Boc-protected amino-bromoalkane, Base (e.g., K2CO3) | 50-70% |
| 5 | Amide Coupling | Carboxylic Acid, Amine, Coupling Agent (e.g., HATU, HBTU) | 60-90%[4] |
| 6 | Boc Deprotection | Trifluoroacetic Acid (TFA) | >95% |
Experimental Protocols
The following is a representative, multi-step protocol for the synthesis of Thalidomide-O-amide-C5-NH2 TFA. This protocol is based on established chemical principles for the synthesis of thalidomide analogs and PROTAC linkers.
Protocol 1: Synthesis of N-Phthaloyl-L-glutamine
-
Reagent Preparation : In a round-bottom flask, suspend L-glutamine (1.0 eq) in a suitable solvent like pyridine (B92270) or a mixture of water and a miscible organic solvent.
-
Reaction Setup : Add phthalic anhydride (1.05 eq) to the suspension.
-
Reaction Conditions : Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification : Cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash it with a non-polar solvent like hexane. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of Thalidomide
-
Reagent Preparation : Dissolve N-Phthaloyl-L-glutamine (1.0 eq) in a suitable solvent such as ethyl acetate (B1210297) or DMF.[5]
-
Reaction Setup : Add a base, such as triethylamine (2.0 eq), to the solution and cool to 0-5 °C.[5]
-
Reaction Conditions : Slowly add a cyclizing agent, such as pivaloyl chloride (1.2 eq), to the cooled solution.[5] Stir the reaction at 0-5 °C for 1 hour, then heat to reflux for 2 hours.[5]
-
Work-up and Purification : Cool the reaction to room temperature. The thalidomide product often crystallizes out of the solution.[5] Filter the solid, wash with water and a cold organic solvent (e.g., acetone), and dry under vacuum to obtain pure thalidomide.[5]
Protocol 3: Synthesis of Hydroxythalidomide
Note: Several methods exist for the introduction of a hydroxyl group onto the phthalimide (B116566) ring of thalidomide. The choice of method will depend on the desired position of the hydroxyl group. For the "O-amide" linkage, a hydroxythalidomide is a key intermediate.
A common starting point for PROTAC synthesis is functionalization at the C4 or C5 position of the phthalimide ring.[3] This can be achieved through various synthetic routes, often starting from appropriately substituted phthalic anhydrides or through direct functionalization of the thalidomide core, which can be complex. For this protocol, we will assume the availability of a suitable hydroxythalidomide precursor.
Protocol 4: Synthesis of Boc-protected Thalidomide-O-amide-C5-NH2
-
Reagent Preparation : Dissolve hydroxythalidomide (1.0 eq) in an anhydrous polar aprotic solvent like DMF.
-
Reaction Setup : Add a suitable base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0-3.0 eq).
-
Reaction Conditions : To the stirring suspension, add N-Boc-5-bromopentylamine (1.2 eq). Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification : Cool the reaction mixture and dilute with water. Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 5: Deprotection to Yield this compound
-
Reagent Preparation : Dissolve the Boc-protected thalidomide linker (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM).[4][6]
-
Reaction Setup : Cool the solution to 0 °C in an ice bath.
-
Reaction Conditions : Add trifluoroacetic acid (TFA) (10-20 eq, often used in excess or as a co-solvent with DCM) dropwise to the solution.[4][6] Remove the ice bath and stir the reaction at room temperature for 1-4 hours.[4] Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification : Remove the solvent and excess TFA under reduced pressure to obtain the final product as a TFA salt.[4] The product can be further purified by reverse-phase HPLC if necessary, which typically yields the product as a TFA salt due to the use of TFA in the mobile phase.[7]
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of a thalidomide-based PROTAC leading to target protein degradation.
Synthesis Workflow for this compound
Caption: A simplified workflow for the synthesis of the target PROTAC building block.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
Application Notes and Protocols for Thalidomide-O-amide-C5-NH2 TFA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amide-C5-NH2 TFA is a synthetic E3 ligase ligand-linker conjugate, playing a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] This molecule incorporates the thalidomide (B1683933) moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), and a C5 amide linker with a terminal amine group.[3] The terminal amine allows for the conjugation of a ligand that specifically binds to a protein of interest, thereby creating a PROTAC that can bring the target protein into proximity with the CRBN E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5]
These application notes provide a comprehensive guide for the use of PROTACs synthesized from this compound in cell culture, including detailed experimental protocols and representative data for the quantification of protein degradation.
Mechanism of Action
PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target protein of interest (POI) and the CRBN E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4][5] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Data Presentation
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The following tables provide representative data for thalidomide-based PROTACs targeting different proteins. Note that the specific linker may differ, but the data serves as a useful benchmark.
Table 1: Representative Degradation Potency of a BRD4-Targeting PROTAC
| Parameter | Value | Cell Line | Incubation Time | Reference |
| DC50 | ~1-10 nM | Various human cancer cell lines | 18-24 hours | [6] |
| Dmax | >90% | Various human cancer cell lines | 18-24 hours | [6] |
Table 2: Representative Degradation Potency of a BTK-Targeting PROTAC
| Parameter | Value | Cell Line | Incubation Time | Reference |
| DC50 | ~2.2 nM | Mino cells | 24 hours | [7] |
| Dmax | ~97% | Mino cells | 24 hours | [7] |
Experimental Protocols
Protocol 1: General Cell Culture and PROTAC Treatment
This protocol describes the general steps for treating cultured cells with a PROTAC synthesized from this compound.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight.
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle-only control (e.g., 0.1% DMSO).[4]
-
Aspirate the old medium from the cells and replace it with the medium containing the PROTAC or vehicle control.
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.[4]
-
Cell Harvest: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS. The cells are now ready for downstream analysis, such as protein extraction for Western blotting or mass spectrometry.[4]
Protocol 2: Western Blot Analysis of Target Protein Degradation
Western blotting is a standard method to quantify the degradation of a specific target protein.[4]
Materials:
-
Harvested cells from Protocol 1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.[4]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[4]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane extensively with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.[4]
-
Re-probe the membrane with a primary antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[8]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.[9]
-
Protocol 3: Quantitative Proteomics for On-Target and Off-Target Analysis
Quantitative mass spectrometry-based proteomics provides an unbiased, global view of protein abundance changes following PROTAC treatment, enabling the assessment of both on-target efficacy and potential off-target effects.[10]
Materials:
-
Harvested cells from Protocol 1
-
Lysis buffer suitable for mass spectrometry (e.g., urea-based buffer)
-
DTT and iodoacetamide (B48618) for reduction and alkylation
-
Trypsin for protein digestion
-
Tandem Mass Tag (TMT) labeling reagents (optional, for multiplexing)
-
LC-MS/MS instrument
Procedure:
-
Protein Extraction and Digestion:
-
Peptide Cleanup and Labeling (Optional):
-
Clean up the peptide samples using solid-phase extraction.
-
If using TMT, label the peptides from different treatment conditions with the respective TMT reagents.[10]
-
Pool the labeled samples.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.
-
Determine the fold change in protein abundance for each protein in the PROTAC-treated samples relative to the vehicle control.
-
Confirm the significant and selective degradation of the target protein.
-
Identify any other proteins that are significantly downregulated, which may represent off-target effects.
-
Troubleshooting Common Issues
Table 3: Troubleshooting Guide for PROTAC Experiments
| Issue | Possible Cause | Suggested Solution | Reference |
| No or poor degradation | Poor cell permeability of the PROTAC. | Assess cell permeability using specialized assays. Modify the PROTAC linker or warheads to improve physicochemical properties. | [11][12] |
| Inefficient ternary complex formation. | Use biophysical assays (e.g., TR-FRET, SPR) to confirm ternary complex formation in vitro. | [13] | |
| Low expression of Cereblon in the cell line. | Verify CRBN expression levels by Western blot or proteomics. Choose a cell line with higher CRBN expression. | [14] | |
| "Hook effect" (reduced degradation at high concentrations) | Formation of unproductive binary complexes (PROTAC-POI or PROTAC-CRBN) that prevent ternary complex formation. | Test a wider range of PROTAC concentrations, including lower concentrations, to fully characterize the dose-response curve. | [15] |
| Inconsistent results | Variability in cell culture conditions (passage number, confluency). | Standardize cell culture procedures, including using cells within a defined passage number range and consistent seeding densities. | [11] |
| Instability of the PROTAC in cell culture medium. | Assess the stability of the PROTAC in the medium over the experimental time course. Prepare fresh stock solutions. | [11] | |
| Off-target degradation | The thalidomide moiety can induce degradation of endogenous "neosubstrates." | Perform quantitative proteomics to identify off-target effects. Modify the linker or the target-binding ligand to improve selectivity. | [11] |
By following these guidelines and protocols, researchers can effectively utilize PROTACs synthesized from this compound to induce and quantify the degradation of target proteins in cell culture, a critical step in the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. escholarship.org [escholarship.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Thalidomide-O-amide-C5-NH2 TFA Conjugation in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the conjugation of Thalidomide-O-amide-C5-NH2 TFA, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The thalidomide (B1683933) moiety specifically binds to the Cereblon (CRBN) E3 ligase, making this conjugate a valuable tool for creating CRBN-based PROTACs.[1][2]
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide and its derivatives act as "molecular glues" by inducing an interaction between the CRBN E3 ligase and specific "neosubstrates," leading to their degradation.[3] In the context of a PROTAC, the thalidomide-based ligand serves to hijack the CRL4-DDB1-CRBN-RBX1 (CRL4CRBN) E3 ubiquitin ligase complex.[1][4] The other end of the PROTAC molecule contains a ligand that binds to the protein of interest (POI). This simultaneous binding forms a ternary complex (POI-PROTAC-CRBN), bringing the POI into close proximity with the E3 ligase machinery.[1] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]
References
Application Notes and Protocols: Thalidomide-O-amide-C5-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility and preparation of Thalidomide-O-amide-C5-NH2 TFA, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a functionalized derivative of thalidomide (B1683933), an immunomodulatory agent that has been identified as a ligand for the E3 ubiquitin ligase Cereblon (CRBN)[1][2][3]. This compound incorporates a C5 amide linker terminating in a primary amine, which serves as a versatile attachment point for a ligand targeting a protein of interest. The resulting bifunctional molecule, or PROTAC, can recruit the target protein to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. The trifluoroacetate (B77799) (TFA) salt form can enhance the solubility and stability of the compound[4].
Physicochemical Properties and Solubility
This compound is typically supplied as a solid. Its solubility is a critical factor for its use in various experimental settings, from biochemical assays to cell-based studies and in vivo models. While specific quantitative solubility data for the C5 variant is not extensively published, information for closely related analogs with different linker lengths provides valuable guidance. The compound is generally soluble in organic solvents like DMSO and can be prepared in aqueous buffers using co-solvents.
Table 1: Solubility of Thalidomide-O-amide-Linker-NH2 TFA Analogs
| Compound | Solvent System | Solubility |
| Thalidomide-O-amido-C3-NH2 TFA | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (Clear solution)[5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (Clear solution)[5] | |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (Clear solution)[5] | |
| Thalidomide-O-amido-C4-NH2 TFA | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.84 mM, Clear solution)[6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.84 mM, Clear solution)[6] | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.84 mM, Clear solution)[6] | |
| Thalidomide-O-amido-C6-NH2 TFA | DMSO | 105.5 mg/mL (96.97 mM)[7] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (9.18 mM, Clear solution)[8][9] | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (9.18 mM, Clear solution)[8][9] | |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (9.18 mM, Clear solution)[8][9] | |
| (±)-Thalidomide (Parent Compound) | DMSO | ~12 mg/mL[10][11] |
| Dimethyl formamide | ~12 mg/mL[10][11] | |
| 1:8 DMSO:PBS (pH 7.2) | ~0.11 mg/mL[10] |
Note: SBE-β-CD refers to Sulfobutyl ether beta-cyclodextrin.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a stock solution, a crucial first step for most applications.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of this compound powder and the DMSO to come to room temperature before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight to be confirmed from the supplier, assume ~530 g/mol for this example), weigh out 0.53 mg.
-
Dissolution: Add the appropriate volume of DMSO to the powder. For the example above, add 100 µL of DMSO.
-
Mixing: Vortex the solution thoroughly to ensure complete dissolution. If necessary, brief sonication in a water bath can be used to aid dissolution[7].
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months[5].
Protocol 2: Representative Solid-Phase Synthesis of Thalidomide-O-amide-C5-NH2
While Thalidomide-O-amide-C5-NH2 is often commercially procured, this protocol outlines a representative synthetic route based on established solid-phase methods for thalidomide analogs[12][13]. This method offers advantages in purification and adaptability.
Materials:
-
Hydroxymethyl polystyrene resin
-
4-Hydroxyphthalic anhydride (B1165640)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylcarbodiimide (DIC)
-
N-Hydroxybenzotriazole (HOBt)
-
Fmoc-5-aminopentanoic acid
-
α-aminoglutarimide hydrochloride
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Loading:
-
Swell hydroxymethyl polystyrene resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Add a solution of 4-hydroxyphthalic anhydride (3 eq.), TEA (3 eq.), and DMAP (0.1 eq.) in DMF.
-
Agitate the mixture at room temperature for 18 hours.
-
Wash the resin sequentially with DMF, DCM, and MeOH. Dry under vacuum.
-
-
Linker Coupling:
-
Swell the resin from Step 1 in DMF.
-
In a separate flask, activate Fmoc-5-aminopentanoic acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes.
-
Add the activated acid solution to the resin and agitate for 18 hours.
-
Wash the resin as described above.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF, DCM, and MeOH.
-
-
Coupling with α-aminoglutarimide:
-
Swell the resin from Step 3 in DMF.
-
In a separate flask, activate α-aminoglutarimide hydrochloride (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.
-
Add the activated α-aminoglutarimide solution to the resin and agitate for 18 hours.
-
Wash the resin as described above.
-
-
Cleavage and Cyclization:
-
Suspend the dried resin in a solution of 5% TFA in toluene.
-
Reflux the mixture for 4-12 hours. This step cleaves the product from the resin and simultaneously forms the phthalimide (B116566) ring system[13].
-
Filter the resin and collect the filtrate.
-
Evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purify the product using an appropriate method, such as reversed-phase HPLC.
-
Application in PROTAC Technology
The primary application of this compound is in the synthesis of PROTACs. The terminal amine group is coupled to a linker, which is then attached to a ligand for a specific protein of interest. The resulting PROTAC acts as a bridge between the target protein and the CRBN E3 ligase.
PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-mediated protein degradation.
General Protocol for a Cell-Based Protein Degradation Assay
This protocol provides a general workflow to assess the ability of a PROTAC (synthesized from Thalidomide-O-amide-C5-NH2) to degrade a target protein in cultured cells.
Caption: Experimental workflow for a cell-based PROTAC assay.
Procedure:
-
Cell Culture: Plate the cells of interest at a suitable density and allow them to adhere overnight.
-
PROTAC Preparation: Prepare serial dilutions of the PROTAC in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all treatments and typically ≤ 0.1%.
-
Treatment: Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (DMSO) and potentially negative controls (e.g., the target-binding ligand alone).
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours) to determine the kinetics of degradation.
-
Cell Lysis and Analysis: After incubation, wash the cells with cold PBS and lyse them. Quantify the total protein, and analyze the levels of the target protein by Western blot or another quantitative protein analysis method like mass spectrometry. A loading control (e.g., GAPDH or β-actin) is essential for normalization.
-
Data Interpretation: Quantify the reduction in the target protein levels compared to the vehicle-treated cells to determine the degradation concentration 50 (DC50) and the maximum degradation (Dmax).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Thalidomide-O-amido-C6-NH2 TFA | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Thalidomide-O-amide-C5-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper storage, handling, and experimental use of Thalidomide-O-amide-C5-NH2 TFA, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a C5 alkyl amine linker terminating in a trifluoroacetic acid (TFA) salt. This molecule is a fundamental component for the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins. By linking a target-binding molecule to this Cereblon recruiter, researchers can hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate proteins of interest.
Storage and Handling
Proper storage and handling are critical to maintain the stability and activity of this compound.
Storage Conditions:
| Condition | Temperature | Duration | Additional Notes |
| Solid (as received) | -20°C | Up to 1 month | Store in a tightly sealed container, protected from light and moisture. |
| -80°C | Up to 6 months | For long-term storage, it is recommended to store under a nitrogen atmosphere to prevent degradation from moisture and oxidation. | |
| In Solvent | -20°C | Up to 1 month | Prepare fresh solutions for optimal performance. Avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot into single-use volumes to minimize freeze-thaw cycles. |
Handling Precautions:
-
Handle the compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Avoid inhalation of dust or contact with skin and eyes.
-
For weighing and preparing solutions, use a chemical fume hood.
Reconstitution Protocol
This compound is typically reconstituted in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution gently until the compound is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C as recommended in the storage table.
Experimental Protocols
The primary application of this compound is in the synthesis of PROTACs. Once a PROTAC is synthesized, its ability to induce the degradation of a target protein is a key measure of its efficacy. The following is a general protocol for a cellular protein degradation assay using a PROTAC synthesized from this compound, followed by Western blot analysis.
Protocol: Cellular Protein Degradation Assay by Western Blot
This protocol describes the treatment of cultured cells with a thalidomide-based PROTAC and the subsequent analysis of target protein levels by Western blotting.
Materials:
-
Cultured cells expressing the target protein of interest
-
Cell culture medium and supplements
-
PROTAC synthesized using this compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the highest PROTAC concentration).
-
Remove the old medium from the cells and add the medium containing the PROTAC or vehicle control.
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours) to allow for protein degradation.
-
-
Cell Lysis:
-
After incubation, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
-
-
Sample Preparation and SDS-PAGE:
-
Add Laemmli sample buffer to the normalized lysates.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a protein molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the mechanism of action for a PROTAC synthesized using this compound. The PROTAC forms a ternary complex between the target protein and the Cereblon E3 ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.
Application Notes: Designing a PROTAC with Thalidomide-O-amide-C5-NH2 TFA
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the target's complete removal from the cell.[3] A PROTAC molecule consists of three key components: a ligand that binds the POI (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] This architecture facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the polyubiquitination of the POI, which marks it for degradation by the 26S proteasome.[1][3]
Thalidomide-O-amide-C5-NH2 TFA is a crucial building block for constructing PROTACs that hijack the Cereblon (CRBN) E3 ligase complex.[4][5] It provides the essential thalidomide (B1683933) moiety for CRBN engagement and a versatile 5-carbon linker terminating in a primary amine (-NH2). This amine serves as a convenient chemical handle for conjugation to a warhead ligand, typically via stable amide bond formation.[6] This application note provides a comprehensive guide to the strategic design, synthesis, and evaluation of a novel PROTAC utilizing this specific CRBN ligand-linker conjugate.
PROTAC Mechanism of Action
The mechanism of a thalidomide-based PROTAC is a multi-step process initiated within the cell.[2]
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and the CRBN E3 ligase, forming a key ternary complex (POI-PROTAC-CRBN).[] The stability and conformation of this complex are critical for degradation efficiency.[]
-
Ubiquitination: Within the complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[1]
-
Polyubiquitination: This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a recognition signal for the proteasome.[1]
-
Proteasomal Degradation: The 26S proteasome recognizes and binds to the polyubiquitinated POI, subsequently unfolding and degrading it into small peptides.[1]
-
Recycling: The PROTAC molecule is not consumed in the reaction and is released after ubiquitination, allowing it to act catalytically to degrade multiple copies of the POI.[2]
References
Application Notes and Protocols: Amide Bond Formation with Thalidomide-O-amide-C5-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amide-C5-NH2 TFA is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. PROTACs are heterobifunctional molecules that harness the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins.[1][2][3] This molecule incorporates the Thalidomide (B1683933) core, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a 5-carbon linker terminating in a primary amine.[1][4] The terminal amine of this linker is presented as a trifluoroacetic acid (TFA) salt, which is a common counterion from purification steps.
This primary amine group is a versatile handle for conjugation with a carboxylic acid-functionalized ligand designed to bind to a specific protein of interest (POI). The formation of a stable amide bond between the thalidomide linker and the POI ligand is a critical step in the synthesis of a functional PROTAC.[5][6] This document provides detailed protocols and application notes for the successful amide coupling of this compound.
Principle of PROTAC Action
Thalidomide-based PROTACs function by inducing the proximity of a target protein to the CRBN E3 ubiquitin ligase.[7] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[3] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple protein copies.[3][8]
Quantitative Data Presentation
The efficacy of a synthesized PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key quantitative metrics include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[9][10] The following tables provide representative data for thalidomide-based PROTACs targeting various proteins, illustrating typical performance parameters.
Table 1: Representative Degradation Potency of Thalidomide-Based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC A | Bromodomain protein 4 (BRD4) | HeLa | 15 | >90 |
| PROTAC B | Androgen Receptor (AR) | VCaP | 5 | >95 |
| PROTAC C | Estrogen Receptor α (ERα) | MCF7 | 10 | ~90 |
| PROTAC D | c-Myc | Ramos | 50 | >85 |
Note: The data presented in this table is illustrative and compiled from various sources for representative purposes. Actual DC50 and Dmax values will be specific to the PROTAC, target protein, and cell line used.
Experimental Protocols
Protocol 1: Amide Bond Formation
This protocol describes a general procedure for the amide coupling of this compound with a carboxylic acid-functionalized protein of interest (POI) ligand.
Materials:
-
This compound
-
Carboxylic acid-functionalized POI ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., DCM/Methanol)
Procedure:
-
Reagent Preparation:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF to a concentration of approximately 0.1 M.
-
In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF.
-
Prepare a solution of HATU (1.2 eq) in anhydrous DMF.
-
-
Reaction Setup:
-
To the solution of the carboxylic acid, add DIPEA (3.0-4.0 eq). The excess base is crucial to neutralize the TFA salt of the amine and to facilitate the coupling reaction.[11][12][13]
-
Stir the mixture at room temperature for 5 minutes.
-
Add the HATU solution to the mixture and stir for an additional 15-20 minutes at room temperature to activate the carboxylic acid.
-
Add the solution of this compound to the activated carboxylic acid mixture.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15] A common mobile phase for TLC is 5-10% methanol (B129727) in dichloromethane.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent gradient (e.g., 0-10% methanol in dichloromethane) to yield the pure PROTAC.
-
Table 2: Troubleshooting Amide Coupling Reactions
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete activation of the carboxylic acid | Ensure HATU is fresh and the reaction is anhydrous. |
| Insufficient base to neutralize TFA salt | Increase the equivalents of DIPEA. | |
| Steric hindrance | Increase reaction temperature or use a more potent coupling reagent. | |
| Multiple side products | Side reactions of the activated ester | Lower the reaction temperature and shorten the reaction time. |
| Impurities in starting materials | Ensure the purity of the POI ligand and thalidomide linker. |
Protocol 2: Characterization of the Synthesized PROTAC
1. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To confirm the molecular weight of the synthesized PROTAC and to assess its purity.[16][17]
-
Method:
-
Dissolve a small sample of the purified product in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample into an LC-MS system equipped with a C18 column.
-
Use a gradient of water and acetonitrile, both containing 0.1% formic acid, as the mobile phase.
-
Monitor the elution of the product by UV detection and mass spectrometry in positive ion mode.
-
The expected mass corresponding to the [M+H]+ ion of the PROTAC should be observed.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the synthesized PROTAC.[18][19]
-
Method:
-
Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire 1H and 13C NMR spectra.
-
The spectra should be consistent with the proposed structure of the PROTAC molecule, showing characteristic peaks for both the POI ligand and the thalidomide-linker moiety.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows involved in the use of this compound for PROTAC development.
Caption: PROTAC Synthesis and Mechanism of Action.
Caption: General Experimental Workflow for PROTAC Development.
References
- 1. Collection - Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - ACS Chemical Biology - Figshare [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. echemi.com [echemi.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. lcms.cz [lcms.cz]
- 15. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. waters.com [waters.com]
- 17. sciex.com [sciex.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assays Using Thalidomide-O-amide-C5-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amide-C5-NH2 TFA is a synthetic E3 ligase ligand-linker conjugate. It incorporates a thalidomide-based ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase and a C5 amide linker with a terminal amine group. This molecule is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein of interest (POI) to an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
These application notes provide detailed protocols for essential in vitro assays to characterize PROTACs synthesized using this compound. The assays described herein are fundamental for evaluating the efficacy and mechanism of action of these novel therapeutic agents.
Core Assays and Methodologies
The in vitro characterization of a PROTAC involves a stepwise evaluation of its biological activity. The key assays include:
-
CRBN Engagement Assay: To confirm that the PROTAC binds to its intended E3 ligase, CRBN.
-
Ternary Complex Formation Assay: To verify the formation of the crucial Protein of Interest-PROTAC-CRBN ternary complex.
-
Target Protein Ubiquitination Assay: To demonstrate that the ternary complex formation leads to the ubiquitination of the target protein.
-
Target Protein Degradation Assay: To quantify the PROTAC-induced degradation of the target protein in a cellular context.
Data Presentation: Quantitative Analysis of PROTAC Activity
The following table summarizes typical quantitative data obtained from the in vitro assays described. These values are essential for comparing the potency and efficacy of different PROTAC molecules.
| Assay Type | Key Parameters | Description | Representative Data (Hypothetical PROTAC) |
| CRBN Engagement | IC50 (nM) | Concentration of PROTAC required to displace 50% of a fluorescent tracer from CRBN. | 150 nM |
| Ternary Complex Formation | Cooperativity (α) | A measure of the cooperativity in the formation of the ternary complex. α > 1 indicates positive cooperativity. | 2.5 |
| Target Protein Degradation | DC50 (nM) | Concentration of PROTAC required to degrade 50% of the target protein. | 50 nM |
| Dmax (%) | The maximum percentage of target protein degradation achieved. | >90% |
Signaling Pathway and Experimental Workflow Diagrams
PROTAC Mechanism of Action
Application Notes: The Use of Thalidomide-O-amide-C5-NH2 TFA in the Development of Oncology-Focused PROTACs
For Research Use Only.
Introduction
Thalidomide-O-amide-C5-NH2 TFA is a functionalized E3 ligase ligand and linker combination used in the development of Proteolysis Targeting Chimeras (PROTACs). It consists of a thalidomide (B1683933) analog, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 5-carbon alkyl chain (C5) that terminates in a primary amine (-NH2). This terminal amine provides a reactive handle for conjugation to a ligand that targets a specific protein of interest (POI) for degradation. The trifluoroacetic acid (TFA) salt form often enhances the compound's stability and solubility.
The primary application of this molecule in oncology research is as a synthetic building block for creating novel PROTACs designed to induce the degradation of cancer-driving proteins. By linking a tumor target-binding molecule to Thalidomide-O-amide-C5-NH2, researchers can hijack the cell's natural ubiquitin-proteasome system to eliminate proteins that are otherwise difficult to inhibit with traditional small molecules.
This document provides a representative application of a thalidomide-based PROTAC in oncology research, using the degradation of the SHP2 phosphatase as a prime example. While the specific PROTAC detailed here, ZB-S-29, utilizes a PEG linker, its development and evaluation workflow is directly applicable to PROTACs synthesized using an alkyl-based linker like that in Thalidomide-O-amide-C5-NH2.
Mechanism of Action: PROTAC-Mediated Protein Degradation
A PROTAC synthesized using a thalidomide-based linker functions by forming a ternary complex between the target protein and the CRBN E3 ligase. This proximity induces the E3 ligase to polyubiquitinate the target protein. The attached ubiquitin chains act as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the target protein. The PROTAC molecule is then released and can act catalytically to induce the degradation of another target protein molecule.
Application Example: Targeting SHP2 in Acute Myeloid Leukemia
Src homology 2 domain-containing phosphatase 2 (SHP2) is a protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases.[1] It is a key positive regulator of the RAS-ERK signaling pathway, which is frequently hyperactivated in various cancers.[1] Therefore, inducing the degradation of SHP2 presents a compelling therapeutic strategy.
A study by Yang et al. described the development of potent thalidomide-based PROTACs for SHP2 degradation.[2][3] The lead compound, ZB-S-29 , efficiently degrades SHP2 in cancer cells.[2]
Quantitative Data
The efficacy of a PROTAC is typically quantified by its DC50 (concentration for 50% maximal degradation) and its effect on cell viability (IC50).
| Compound | Cell Line | DC50 (nM) | IC50 (µM) | Target |
| ZB-S-29 | MV4;11 (AML) | 6.02 | 0.572 | SHP2 |
Table 1: In vitro degradation and anti-proliferative activity of the SHP2-targeting PROTAC ZB-S-29 in the MV4;11 acute myeloid leukemia (AML) cell line.[2]
Signaling Pathway Targeted
SHP2 is a critical node in the RAS-ERK signaling cascade. Upon activation by receptor tyrosine kinases (RTKs), SHP2 dephosphorylates specific substrates, which ultimately leads to the activation of RAS and the downstream kinases RAF, MEK, and ERK. The activation of this pathway promotes cell proliferation and survival. Degradation of SHP2 by a PROTAC is expected to block this signaling cascade.
Experimental Protocols
The following are representative protocols for evaluating a SHP2-targeting PROTAC, based on standard methodologies used in the field.
Cell Culture and Treatment
-
Cell Line: MV4;11 (human acute myeloid leukemia)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
PROTAC Preparation: Prepare a 10 mM stock solution of the PROTAC (e.g., ZB-S-29) in dimethyl sulfoxide (B87167) (DMSO). Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1%.
-
Treatment: Seed cells in appropriate culture plates (e.g., 6-well plates for Western Blot, 96-well plates for viability assays). Allow cells to adhere or stabilize for 24 hours before adding the PROTAC at various concentrations for the indicated time points (e.g., 24 hours).
Western Blotting for SHP2 Degradation
This protocol is used to quantify the reduction in SHP2 protein levels following PROTAC treatment.
Methodology:
-
Cell Lysis: After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 10% Tris-Glycine gel) and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Antibody Incubation: Incubate the membrane with primary antibodies against SHP2, phospho-ERK (p-ERK), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the SHP2 and p-ERK band intensities to the loading control to determine the relative protein levels.
Cell Viability Assay
This protocol measures the effect of the PROTAC on cancer cell proliferation and survival.
Methodology (using CellTiter-Glo® as an example):
-
Cell Seeding: Seed MV4;11 cells in a 96-well opaque-walled plate at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM). Include a DMSO-only control.
-
Incubation: Incubate the plate for a specified period, typically 72 hours.
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (usually a volume equal to the culture volume).
-
Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the DMSO control (representing 100% viability) and plot the results as a dose-response curve. Calculate the IC50 value using non-linear regression analysis in software like GraphPad Prism.
Disclaimer: The protocols and data presented are for illustrative purposes based on published research in the field of targeted protein degradation. Researchers should optimize protocols for their specific experimental conditions and reagents. This compound and the resulting PROTACs are intended for laboratory research use only and are not for human or veterinary use.
References
Troubleshooting & Optimization
Troubleshooting poor solubility of Thalidomide-O-amide-C5-NH2 TFA
This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor solubility of Thalidomide-O-amide-C5-NH2 TFA. This molecule is a key building block in PROTAC® development, serving as a linker-equipped E3 ligase ligand for Cereblon (CRBN). Due to its molecular structure—a hydrophobic thalidomide (B1683933) core coupled with an alkyl linker—and its common use in creating even larger, more complex PROTAC molecules, solubility issues are frequently encountered.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern?
A1: this compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide-based Cereblon (CRBN) ligand and a 5-carbon linker with a terminal amine group.[4] The entire molecule is supplied as a trifluoroacetic acid (TFA) salt of the terminal amine. Molecules of this class, particularly when incorporated into larger PROTAC structures, are often large, have a high molecular weight, and possess significant lipophilicity, which contribute to poor aqueous solubility.[2] Poor solubility can lead to compound precipitation in assays, inaccurate concentration measurements, and irreproducible experimental results.[2]
Q2: What is the role of the TFA salt, and how does it affect solubility?
A2: The terminal primary amine (-NH2) of the linker is basic. The trifluoroacetic acid (TFA) forms a salt with this amine, creating an ammonium (B1175870) trifluoroacetate (B77799) group (R-NH3+ • CF3COO-). This salt form is typically more stable, easier to handle as a solid, and often has better initial solubility in polar solvents, including water, compared to the free-base (R-NH2) form.[5] However, the overall solubility is still dominated by the hydrophobic thalidomide and C5 alkyl chain.
Q3: In which solvents should I dissolve this compound?
A3: For creating high-concentration stock solutions, organic solvents are recommended. The most common and effective solvents are Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). Dichloromethane (DCM) can also be used for some applications.[6] For preparing working solutions for in vitro or in vivo experiments, these stock solutions are then serially diluted into aqueous buffers or cell culture media.
Q4: My compound won't dissolve even in DMSO. What should I do?
A4: If you observe particulate matter after adding the solvent, the compound has not fully dissolved. Use the following techniques, in order, to aid dissolution:
-
Vortex: Mix the solution vigorously for 1-2 minutes.
-
Sonication: Place the vial in an ultrasonic bath for 5-15 minutes. This is a highly effective method for breaking up solid aggregates.[7]
-
Gentle Warming: Warm the solution to 30-40°C in a water bath for a few minutes. Use caution, as excessive heat may degrade the compound.
If the compound still does not dissolve, you may be exceeding its solubility limit in that specific solvent.
Q5: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?
A5: This is a common issue known as "crashing out." It occurs because the compound is much less soluble in the aqueous buffer than in the organic stock solvent. To mitigate this:
-
Lower the Final Concentration: Ensure your final working concentration is well below the compound's aqueous solubility limit.
-
Increase Final DMSO Percentage: While high concentrations of DMSO can be toxic to cells, increasing the final percentage to 0.5% or even 1% (if your experimental system tolerates it) can help maintain solubility.
-
Use Co-solvents: For animal studies, specialized formulation vehicles are often required. A common example is a mixture of PEG300, Tween 80, and saline in addition to DMSO.[7]
-
Method of Dilution: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can prevent the formation of large precipitates.
Troubleshooting Guide
Use the following flowchart to diagnose and solve solubility issues during your experiments.
Quantitative Data: Recommended Solvents and Solubility
The following table summarizes recommended solvents for preparing stock solutions. The quantitative data is based on a structurally similar analog (with a C6 instead of a C5 linker) and should be used as a guideline.[7] Always determine the solubility limit for your specific batch and experimental conditions.
| Solvent / Vehicle | Max Concentration (Guideline) | Molarity (Guideline) | Notes |
| DMSO | ~105 mg/mL | ~97 mM | Recommended for high-concentration stock solutions. Sonication may be required.[7] |
| DMF | High | - | Another suitable solvent for stock solutions. |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | ~5 mg/mL | ~4.6 mM | A common co-solvent system for in vivo studies to maintain solubility in an aqueous environment. Sonication is recommended for preparation.[7] |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Low | - | Very low solubility expected. Prepare by diluting a high-concentration DMSO stock. Final DMSO concentration should typically be ≤0.5%. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh a small amount of this compound (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration. (Note: You will need the exact molecular weight from the vendor's certificate of analysis).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolve:
-
Vortex the tube vigorously for 2 minutes.
-
If solids are still visible, place the tube in a sonicator bath for 10 minutes.
-
If still not fully dissolved, warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended by the supplier.[8]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw a vial of your 10 mM DMSO stock solution and bring it to room temperature.
-
Prepare Medium: Dispense the required volume of pre-warmed cell culture medium into a sterile conical tube. For example, for 10 mL of working solution, use 10 mL of medium.
-
Serial Dilution (Recommended):
-
First, prepare an intermediate dilution. Pipette 10 µL of the 10 mM stock into 990 µL of medium to create a 100 µM solution. Vortex immediately.
-
Next, pipette 1 mL of the 100 µM intermediate solution into 9 mL of medium to achieve the final 10 µM concentration.
-
-
Direct Dilution (Alternative):
-
While vortexing the medium, add 10 µL of the 10 mM stock solution dropwise to 9.99 mL of medium. Continuous, vigorous mixing is critical to prevent precipitation.
-
-
Final Check: Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, it may not be usable. Consider lowering the final concentration. The final DMSO concentration in this example is 0.1%.
Mechanism of Action: Cereblon Recruitment
This compound is a component used to build PROTACs. The thalidomide portion binds to the E3 ubiquitin ligase Cereblon (CRBN). In a complete PROTAC, this brings the entire E3 ligase complex into close proximity with a target Protein of Interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[9][10]
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Thalidomide-5-(PEG2-acid) | BroadPharm [broadpharm.com]
- 7. Thalidomide-O-amido-C6-NH2 TFA | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
Thalidomide-O-amide-C5-NH2 TFA stability issues in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Thalidomide-O-amide-C5-NH2 TFA in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimental use of this compound in aqueous solutions.
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low or inconsistent assay results. | Degradation of the compound in aqueous solution due to hydrolysis. Thalidomide (B1683933) and its analogs are known to be susceptible to hydrolysis, especially at neutral to basic pH. | Prepare fresh solutions immediately before use. If pre-made stock solutions are necessary, store them at -80°C in an anhydrous organic solvent like DMSO. Minimize the time the compound is in aqueous buffer. Consider conducting experiments at a slightly acidic pH if compatible with the experimental system. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products. The glutarimide (B196013) and phthalimide (B116566) rings of the thalidomide core are susceptible to hydrolytic cleavage. | Characterize the new peaks using mass spectrometry to identify potential hydrolysis products. Refer to the known degradation pathways of thalidomide for probable structures. Implement a stability-indicating analytical method to resolve the parent compound from its degradants. |
| Precipitation of the compound in aqueous buffer. | Poor aqueous solubility. While the TFA salt may improve solubility, the inherent hydrophobicity of the core structure can lead to precipitation, especially at higher concentrations. | Prepare a high-concentration stock solution in 100% DMSO. Perform serial dilutions in DMSO before the final dilution into the aqueous buffer.[1] Determine the kinetic solubility of the compound in your specific buffer to identify the maximum usable concentration.[1] Sonication may aid in the dissolution of the stock solution. |
| Variability in biological activity across experiments. | Inconsistent concentration of the active compound due to degradation. The rate of hydrolysis can be influenced by small variations in pH, temperature, and incubation time. | Strictly control the pH and temperature of your experimental buffers. Ensure consistent incubation times for all samples. Prepare a fresh dilution of the compound from a frozen stock for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solution?
A1: While specific stability data for this compound is not extensively published, based on the known instability of thalidomide and its analogs, it is expected to undergo hydrolysis in aqueous solutions. The primary degradation pathway is the hydrolytic cleavage of the glutarimide and phthalimide rings. The rate of degradation is highly dependent on the pH and temperature of the solution. Thalidomide itself is unstable at pH levels above 6.0.[2]
Q2: How should I prepare and store solutions of this compound?
A2: For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C. Stock solutions should be prepared in an anhydrous organic solvent, such as DMSO, and stored at -80°C for up to six months or at -20°C for up to one month.[3][4][5] When preparing aqueous working solutions, dilute the DMSO stock into your aqueous buffer immediately before use to minimize degradation.
Q3: At what pH is this compound most stable?
A3: Thalidomide and its derivatives are generally more stable in acidic conditions. Hydrolysis is significantly accelerated at neutral and basic pH. For experimental purposes, using a buffer with a slightly acidic pH (e.g., pH 6.0-6.5) may improve stability if your experimental system can tolerate it. It is crucial to avoid basic conditions.
Q4: What are the likely degradation products of this compound?
A4: The expected degradation products are those resulting from the hydrolysis of the thalidomide core. This includes opening of the glutarimide ring to form glutamine derivatives and cleavage of the phthalimide ring. The O-amide-C5-NH2 linker itself may also be susceptible to hydrolysis, although the imide bonds of the core are typically more labile.
Q5: How can I monitor the stability of this compound in my experiments?
A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to monitor the degradation of the compound.[6][7] This method should be able to separate the intact parent compound from its degradation products. By analyzing samples at different time points, you can determine the rate of degradation under your specific experimental conditions.
Quantitative Stability Data
The following table summarizes published stability data for thalidomide and its analogs under various conditions. This data can be used as a reference to estimate the stability of this compound.
| Compound | Condition | Half-life (t½) | Reference |
| Thalidomide | Phosphate Buffer (pH 6.4), 32°C | 25 - 35 hours | [4] |
| N-alkyl analogs of thalidomide | Phosphate Buffer (pH 6.4), 32°C | 25 - 35 hours | [4] |
| Thalidomide analog (EM 12) | Phosphate Buffer (pH 7.4), 37°C | ~12 hours | [8] |
Experimental Protocols
Protocol 1: Assessment of Aqueous Stability using HPLC
This protocol outlines a general procedure to evaluate the chemical stability of this compound in an aqueous buffer over time.
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Acetonitrile (B52724) or methanol (B129727) (for quenching)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Temperature-controlled incubator
2. Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution to the final desired concentration in the aqueous buffer. For example, add 10 µL of the 10 mM stock to 990 µL of buffer for a 100 µM working solution.
-
Time-Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution (e.g., 100 µL) and quench the degradation by adding an equal volume of cold acetonitrile or methanol.[1]
-
Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C).
-
Time-Point Samples: At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots of the incubated solution and quench them in the same manner as the T=0 sample.
-
Sample Analysis: Centrifuge the quenched samples to pellet any precipitate. Analyze the supernatant by a validated, stability-indicating HPLC method to determine the concentration of the remaining parent compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics and half-life.
Protocol 2: Determination of Kinetic Solubility
This protocol provides a method to estimate the kinetic solubility of this compound in an aqueous buffer.[1]
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice
-
96-well plate
-
Plate reader (optional)
2. Procedure:
-
Prepare High-Concentration Stock: Prepare a 10 mM stock solution of the compound in 100% DMSO.[1]
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).[1]
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of the desired aqueous buffer. This will create a range of final compound concentrations in a solution with 2% DMSO.[1]
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.[1]
-
Visual Inspection: Visually inspect each well for signs of precipitation.[1]
-
Turbidity Measurement (Optional): Use a plate reader to measure the absorbance or turbidity at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.[1]
-
Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of the compound under these conditions.[1]
Visualizations
Caption: General hydrolysis pathways for the thalidomide core.
Caption: Workflow for assessing aqueous stability.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. ijirmf.com [ijirmf.com]
- 8. The enantiomers of the teratogenic thalidomide analogue EM 12. 2. Chemical stability, stereoselectivity of metabolism and renal excretion in the marmoset monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you address and mitigate off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with thalidomide-based PROTACs?
A1: The primary off-target effects of thalidomide-based PROTACs stem from the inherent activity of the thalidomide (B1683933), pomalidomide (B1683931), or lenalidomide (B1683929) moiety, which acts as a molecular glue. This moiety recruits unintended proteins, known as neosubstrates, to the Cereblon (CRBN) E3 ligase for degradation. The most well-characterized neosubstrates are a family of zinc finger (ZF) transcription factors, including Ikaros (IKZF1), Aiolos (IKZF3), and SALL4. The degradation of these proteins can lead to unintended biological consequences, such as immunomodulatory effects and potential teratogenicity.
Q2: How does the "hook effect" contribute to off-target degradation?
A2: The "hook effect" occurs at high PROTAC concentrations where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the productive ternary complex (target-PROTAC-E3 ligase). These non-productive binary complexes can sequester the E3 ligase. It is hypothesized that the PROTAC/E3 ligase binary complex may still be able to recruit and degrade low-affinity off-target proteins.
Q3: What are the main strategies to reduce the off-target effects of thalidomide-based PROTACs?
A3: The main strategies focus on modifying the thalidomide or pomalidomide scaffold to decrease its affinity for neosubstrates while maintaining its ability to recruit CRBN for the degradation of the intended target. Key approaches include:
-
Modification at the C5 position of the phthalimide (B116566) ring: Introducing bulky substituents at this position can sterically hinder the binding of zinc finger proteins to the CRBN-PROTAC complex.
-
Masking hydrogen-bond donors: The interaction between the phthalimide ring and neosubstrates is partially mediated by hydrogen bonds. Masking these donor sites can reduce off-target binding.
-
Linker optimization: The length, composition, and attachment point of the linker can influence the geometry of the ternary complex, which in turn can affect the degradation of both on-target and off-target proteins.
-
Changing the E3 Ligase: If feasible, redesigning the PROTAC to utilize a different E3 ligase, such as VHL, which has a different off-target profile, can be an effective strategy.
Q4: How can I distinguish between direct off-target degradation and downstream effects of on-target degradation in my proteomics data?
A4: To differentiate direct off-targets from indirect downstream effects, it is crucial to perform time-course experiments. Direct degradation of off-target proteins will typically occur at earlier time points, while downstream effects on protein expression will manifest later. Additionally, integrating transcriptomics (RNA-seq) data can help determine if changes in protein levels are due to protein degradation or transcriptional regulation.
Troubleshooting Guides
Problem 1: Significant degradation of known off-targets (e.g., IKZF1, IKZF3) is observed in my Western blot or proteomics data.
| Possible Causes | Solutions |
| The pomalidomide or thalidomide moiety of your PROTAC is effectively recruiting neosubstrates to CRBN. | Synthesize a control PROTAC with a modification known to reduce off-target binding, such as a bulky substituent at the C5 position of the phthalimide ring. Compare the degradation of the off-target protein between your original and modified PROTAC. |
| The concentration of the PROTAC used is too high, potentially leading to off-target degradation exacerbated by the hook effect. | Perform a dose-response experiment to determine the optimal concentration that maximizes on-target degradation while minimizing off-target effects. |
| The specific cell line being used has high expression levels of the off-target proteins. | If possible, test your PROTAC in a different cell line with lower expression of the off-target protein to see if the effect is diminished. |
Problem 2: My modified PROTAC (designed to reduce off-target effects) shows reduced on-target degradation.
| Possible Causes | Solutions |
| The modification made to reduce off-target effects has also negatively impacted the formation of the on-target ternary complex. | Assess ternary complex formation using a NanoBRET assay to compare the formation of the on-target ternary complex with the original and modified PROTACs. A weaker BRET signal with the modified PROTAC would suggest impaired complex formation. |
| The modified PROTAC has altered physicochemical properties, such as reduced cell permeability. | Evaluate cell permeability using appropriate assays. If permeability is reduced, consider further chemical modifications to improve this property. |
| The linker is no longer optimal for the modified CRBN ligand. | Systematically modify the linker length and attachment points on the modified CRBN ligand to restore the optimal geometry for on-target degradation. |
Quantitative Data Summary
The following tables provide illustrative data on how modifications to the CRBN ligand and the choice of E3 ligase can impact on-target potency and off-target effects.
Table 1: Illustrative Proteomics Data for a Kinase-Targeting PROTAC
This table is a representative example of how proteomics data can be presented to demonstrate selectivity.
| Protein | Fold Change (PROTAC vs. Vehicle) | p-value | Significance |
| Target Kinase A | -4.5 | < 0.001 | Significant Degradation |
| Off-Target Kinase B | -1.2 | > 0.05 | No Significant Change |
| Off-Target Kinase C | -1.1 | > 0.05 | No Significant Change |
| Neo-substrate (e.g., IKZF1) | -2.8 | < 0.01 | Off-Target Degradation |
| Housekeeping Protein (e.g., GAPDH) | -1.05 | > 0.05 | No Significant Change |
*This illustrative data demonstrates the desired outcome of
Technical Support Center: Optimizing PROTAC Efficiency with Thalidomide-O-amide-C5-NH2 TFA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thalidomide-O-amide-C5-NH2 TFA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your Proteolysis Targeting Chimera (PROTAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in PROTACs?
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a 5-carbon alkyl linker with a terminal primary amine (-NH2)[1]. This terminal amine serves as a reactive handle for conjugation to a ligand targeting your protein of interest (POI), forming a complete PROTAC molecule. The trifluoroacetate (B77799) (TFA) salt form often enhances the compound's stability and solubility in polar solvents.
Q2: Why is the C5 linker length significant?
The linker is a critical component of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase)[2]. A C5 alkyl linker provides a moderate degree of flexibility and distance between the recruited E3 ligase and the target protein. The optimal linker length is target-dependent and often requires empirical testing. Linkers that are too short may cause steric hindrance, while those that are too long may not effectively bring the two proteins into proximity for efficient ubiquitination[3]. Studies have shown that for some targets, linkers longer than five carbons can confer moderate degradation activity[4].
Q3: What is the "hook effect" and how can I avoid it?
The hook effect is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve.
Q4: My PROTAC has poor solubility. What can I do?
Poor aqueous solubility is a common challenge for PROTACs due to their high molecular weight and lipophilicity[5]. To improve solubility, consider using formulation strategies such as amorphous solid dispersions or lipid-based formulations. For in vitro assays, the use of co-solvents or excipients like PEG300 and Tween-80 can help maintain the PROTAC in solution[6][7].
Q5: What are "neosubstrates" and how do they relate to thalidomide-based PROTACs?
Thalidomide and its analogs can act as "molecular glues," inducing the degradation of endogenous proteins known as neosubstrates (e.g., IKZF1, GSPT1). This can lead to off-target effects. To improve selectivity, structural modifications to the thalidomide core or optimization of the linker attachment point can be explored.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low target protein degradation | 1. Poor Cell Permeability: The PROTAC may not be efficiently crossing the cell membrane. 2. Inefficient Ternary Complex Formation: The linker length or composition may be suboptimal. 3. Low Binding Affinity: The PROTAC may have low affinity for the target protein or CRBN. 4. Proteasome Inhibition: The proteasome may be inactive in your experimental system. 5. Rapid Protein Synthesis: The rate of new protein synthesis may be outpacing degradation. | 1. Assess permeability using assays like PAMPA. Modify the linker to improve physicochemical properties. 2. Synthesize and test a series of PROTACs with varying linker lengths and compositions. 3. Confirm binary binding affinities using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). 4. As a control, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). An accumulation of the target protein would indicate engagement of the degradation machinery. 5. Co-treat with a protein synthesis inhibitor like cycloheximide (B1669411) (CHX) to more accurately measure the degradation rate. |
| High variability in results | 1. PROTAC Precipitation: The compound may be precipitating in the assay medium. 2. Inconsistent Cell Culture Conditions: Variations in cell passage number or seeding density. | 1. Visually inspect for precipitation. Measure the kinetic solubility of your PROTAC. Consider using formulation strategies to improve solubility. 2. Standardize cell culture conditions, using cells within a defined passage number range and ensuring consistent seeding densities. |
| Off-target protein degradation | 1. Neosubstrate Degradation: The thalidomide moiety is inducing the degradation of endogenous proteins. 2. Lack of Specificity of the Target Ligand: The "warhead" of your PROTAC may be binding to other proteins. | 1. Perform proteome-wide analysis to identify all degraded proteins. Consider structural modifications to the thalidomide ligand to reduce neosubstrate binding. 2. Confirm the selectivity of your target ligand through independent assays. |
Quantitative Data
Table 1: Comparative Binding Affinities of CRBN Ligands
| Compound | Binding Affinity (Ki) | Assay Method |
| Thalidomide | ~250 nM | Competitive Titration |
| Lenalidomide (B1683929) | ~178 nM | Competitive Titration |
| Pomalidomide | ~157 nM | Competitive Titration |
Data synthesized from multiple sources. Actual values may vary based on experimental conditions.[8]
Table 2: Impact of Linker Length on PROTAC Efficacy (Representative Data for BRD4 Degraders)
| PROTAC Linker | DC50 (nM) | Dmax (%) | Cell Line |
| Short Alkyl | <500 | >90 | H661 |
| 1 PEG Unit | >5000 | ~50 | H661 |
| 3 PEG Units | Variable | Variable | Various |
This table illustrates the general trend that linker composition and length are critical for PROTAC potency and must be empirically optimized for each target.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes the coupling of a carboxylic acid-functionalized target protein ligand ("Warhead-COOH") with Thalidomide-O-amide-C5-NH2.
Materials:
-
Warhead-COOH (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1,[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere
Procedure:
-
Under a nitrogen atmosphere, dissolve the Warhead-COOH in anhydrous DMF.
-
To this solution, add HATU and DIPEA. Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve this compound in a minimal amount of anhydrous DMF.
-
Add the Thalidomide-O-amide-C5-NH2 solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final PROTAC.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
Materials:
-
Cultured cells
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (and a vehicle control, e.g., DMSO) for the desired time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.
-
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: General experimental workflow for PROTAC development.
Caption: A logical workflow for troubleshooting PROTAC experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Thalidomide-O-amido-C6-NH2 TFA (Cereblon Ligand-Linker Conjugates 11 TFA) | E3 连接酶配体-连接子偶联物 | MCE [medchemexpress.cn]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Thalidomide-O-amide-C5-NH2 TFA in Degradation Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Thalidomide-O-amide-C5-NH2 TFA in targeted protein degradation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in a PROTAC?
A1: this compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates a thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase and a C5 amide linker with a terminal amine group (provided as a trifluoroacetic acid salt) for conjugation to a target protein ligand. In a Proteolysis Targeting Chimera (PROTAC), this molecule serves as the E3 ligase-recruiting component, bringing the CRBN E3 ligase complex into proximity with the target protein to induce its ubiquitination and subsequent degradation by the proteasome.
Q2: What is the "hook effect" and why is it observed in PROTAC degradation assays?
A2: The hook effect is a paradoxical phenomenon where the degradation of a target protein decreases at high concentrations of a PROTAC, resulting in a bell-shaped dose-response curve.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[1][2]
Q3: Why is it critical to identify and understand the hook effect?
A3: Failing to recognize the hook effect can lead to the misinterpretation of experimental results. A potent PROTAC might be mistakenly classified as inactive if tested at concentrations that are too high.[1] Understanding this effect is crucial for accurately determining key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies.[1]
Q4: What factors can influence the magnitude of the hook effect?
A4: The magnitude of the hook effect can be influenced by several factors, including:
-
Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the E3 ligase.
-
Cooperativity: The degree of positive or negative cooperativity in the formation of the ternary complex. Positive cooperativity, where the binding of one protein increases the affinity for the other, can help mitigate the hook effect.[3]
-
Linker Length and Composition: The linker plays a critical role in enabling optimal ternary complex formation.[2]
-
Cellular Context: The expression levels of the target protein and the E3 ligase in the specific cell line used can impact the observed hook effect.[4]
Troubleshooting Guides
Issue 1: A bell-shaped dose-response curve is observed, with decreased degradation at high PROTAC concentrations.
-
Likely Cause: This is the classic presentation of the hook effect.[1]
-
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. It is recommended to use at least 8-10 concentrations with half-log dilutions.
-
Perform a Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both an optimal concentration and a higher, "hooked" concentration to understand the degradation kinetics.
-
Assess Ternary Complex Formation: Utilize biophysical assays like NanoBRET™, Surface Plasmon Resonance (SPR), or Bio-Layer Interferometry (BLI) to directly measure ternary complex formation at different PROTAC concentrations.[5][6]
-
Issue 2: Weak or no degradation is observed at expected active concentrations.
-
Likely Cause: This could be due to testing at a concentration that falls within the hook effect region, poor cell permeability, low E3 ligase expression, or compound instability.[2]
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: Your initial concentrations may have been too high. Test a broad range of concentrations (e.g., from picomolar to micromolar).
-
Evaluate Cell Permeability: If the PROTAC has poor cell permeability, intracellular concentrations may be too low to induce degradation.[2]
-
Confirm E3 Ligase Expression: Verify the expression of CRBN in your cell line using Western blot or qPCR.[2]
-
Confirm Target Engagement: Use cellular thermal shift assays (CETSA) or other ligand-binding assays to confirm that the PROTAC is engaging the target protein within the cell.
-
Check Compound Integrity: Ensure the PROTAC is properly stored and prepare fresh stock solutions.[2]
-
Issue 3: High variability in degradation results between experiments.
-
Likely Cause: Inconsistent cell culture conditions, such as cell passage number, confluency, or health, can affect protein expression levels and the efficiency of the ubiquitin-proteasome system.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent passage number range and maintain similar seeding densities and confluency for all experiments.
-
Ensure Consistent Treatment Times: Adhere to a strict timeline for PROTAC treatment and cell harvesting.
-
Optimize Lysis and Western Blotting: Ensure complete cell lysis and consistent protein loading for Western blot analysis.
-
Data Presentation
Quantitative Comparison of CRBN-Based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET6 | BRD4 | KBM7 | 10-50 | >90 | [7] |
| ARV-771 | BRD4 | KBM7 | 10-50 | >90 | [7] |
| PROTAC 171 | BCL-XL | MOLT-4 | 63 | 90.8 | |
| PROTAC 191 | SHP2 | MV4;11 | 6.02 | >90 |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved. Lower DC50 values indicate higher potency.
Experimental Protocols
Protocol 1: Western Blot Analysis of Target Protein Degradation
This protocol outlines the general steps for assessing target protein degradation via Western blotting.[1]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect. Include a vehicle-only control (e.g., DMSO).
-
Treat the cells with the varying concentrations of the PROTAC for a predetermined time, typically 4-24 hours.[8]
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 15-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the log of the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation
This protocol provides a general workflow for using the NanoBRET™ assay to measure the formation of the ternary complex in live cells.[5]
-
Cell Transfection:
-
Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (CRBN) fused to HaloTag® (acceptor).
-
-
Cell Plating:
-
Plate the transfected cells into a 96-well or 384-well white assay plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC.
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
-
Reagent Addition:
-
Add the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate to the wells.
-
-
Signal Measurement:
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the log of the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Mandatory Visualizations
Caption: Mechanism of Action for a Thalidomide-based PROTAC and the Hook Effect.
Caption: Experimental workflow for assessing PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Addressing low yield in Thalidomide-O-amide-C5-NH2 TFA conjugation reactions
Technical Support Center: Thalidomide (B1683933) Conjugation Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address specific issues you may encounter during the conjugation of Thalidomide-O-amide-C5-NH2 TFA, particularly focusing on troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: Thalidomide-O-amide-C5-NH2 is an E3 ligase ligand-linker conjugate. It incorporates the thalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a C5 alkyl linker with a terminal primary amine.[1][2] It is commonly supplied as a trifluoroacetic acid (TFA) salt. Its primary use is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where this linker-ligand combination is conjugated to a target protein ligand.[1][3][4]
Q2: Why is my conjugation reaction with this compound resulting in a low yield?
A2: Low yields in amide coupling reactions involving amine TFA salts are common and can stem from several factors. The most critical reason is the protonation of the primary amine by trifluoroacetic acid, rendering it non-nucleophilic and unable to react with an activated carboxylic acid. Other factors include the choice of coupling reagents, reaction conditions (pH, solvent, temperature), and potential side reactions.[5][6] This guide provides a detailed troubleshooting framework to address these issues.
Q3: Is it necessary to neutralize the TFA salt before starting the coupling reaction?
A3: Yes, it is highly recommended. The terminal amine of your thalidomide linker is blocked as a trifluoroacetate (B77799) salt. For the amide coupling to proceed, this amine must be deprotonated to its free, nucleophilic form. This is typically achieved by adding a non-nucleophilic organic base to the reaction mixture in situ.[5][6]
Q4: Can the trifluoroacetate counter-ion interfere with the reaction?
A4: While the trifluoroacetate anion is a poor nucleophile, under certain conditions, particularly with highly reactive coupling agents like EDC, it can compete with the desired carboxylic acid, leading to the formation of an unwanted TFA-amide byproduct.[6] This further underscores the importance of proper reaction setup.
Troubleshooting Guide for Low Yield
This guide is structured to help you systematically identify and resolve the cause of low yields in your conjugation reaction.
Problem Area 1: Amine Reactivity (TFA Salt Neutralization)
Q: I am observing little to no product formation. Could the TFA salt be the issue?
A: This is the most likely culprit. The protonated amine (R-NH3+) is not reactive. You must add a base to deprotonate it to the free amine (R-NH2).
Solution:
-
Add a suitable base: Use a non-nucleophilic tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).[5][7]
-
Stoichiometry: Add at least 2-3 equivalents of the base. One equivalent will neutralize the TFA salt, and the excess will help maintain a favorable pH for the coupling reaction.
-
Order of Addition: Dissolve the this compound salt in your anhydrous solvent (e.g., DMF), add the base, stir for 15-30 minutes, and then add your carboxylic acid and coupling reagents.
// Edges edge [color="#4285F4", fontname="Arial", fontsize=10]; start -> check_tfa; check_tfa -> add_base [label=" No "]; add_base -> base_protocol; base_protocol -> check_reagents; check_tfa -> check_reagents [label=" Yes "];
check_reagents -> use_fresh [label=" No "]; use_fresh -> check_conditions; check_reagents -> check_conditions [label=" Yes "];
check_conditions -> optimize [label=" No/Unsure "]; optimize -> end; check_conditions -> end [label=" Yes "]; } } Caption: Troubleshooting workflow for low-yield conjugation.
Problem Area 2: Coupling Reagents and Conditions
Q: I've added a base, but my yield is still poor. What should I check next?
A: The issue may lie with your coupling reagents, their stoichiometry, or the reaction environment.
Solutions & Recommendations:
-
Reagent Quality: Carbodiimides like EDC are moisture-sensitive.[7] Uronium salts like HATU can also degrade. Always use fresh, high-quality reagents and anhydrous solvents (e.g., DMF, DCM).
-
Choice of Coupling Reagent: For difficult couplings, especially with sterically hindered substrates or electron-deficient amines, standard EDC/NHS chemistry may be insufficient.[8] Consider more potent reagents like HATU or HBTU.[9][10]
-
Temperature Control: Amide coupling reactions are typically started at 0°C and allowed to warm to room temperature.[11] Running the reaction at low temperatures can minimize side reactions.[7]
-
Side Reactions: Over-activation can lead to side products like N-acylurea when using carbodiimides.[7][12] The addition of HOBt or HOAt can suppress this and reduce racemization.[9]
Data & Reagent Comparison
For effective troubleshooting, it's crucial to understand how different components can affect the reaction outcome.
Table 1: Effect of Base on In Situ Neutralization & Yield
| Base | Equivalents | Typical Yield (%) | Notes |
| None | 0 | < 5% | Amine remains protonated and non-nucleophilic. |
| DIPEA | 2.5 | 75 - 90% | Highly recommended. Sterically hindered, preventing side reactions. |
| TEA | 2.5 | 70 - 85% | Effective, but can be slightly more nucleophilic than DIPEA. |
| Pyridine | 2.5 | 40 - 60% | Less basic; can sometimes act as a nucleophile, leading to byproducts.[6] |
Yields are illustrative and depend on specific substrates and conditions.
Table 2: Comparison of Common Coupling Reagents
| Reagent System | Pros | Cons | Recommended Use Case |
| EDC / HOBt | Water-soluble byproduct, cost-effective.[13] | Prone to N-acylurea formation, less reactive for difficult couplings.[7] | Standard, straightforward conjugations. |
| DCC / HOBt | Inexpensive, highly efficient. | DCU byproduct is insoluble and hard to remove completely.[13] | Solution-phase synthesis where filtration is easy. |
| HATU / DIPEA | Very fast, high yielding, low racemization.[9] | More expensive, can self-react if used in large excess.[9] | Difficult couplings, sterically hindered substrates, precious materials. |
| COMU / DIPEA | Safer than benzotriazole-based reagents, water-soluble byproducts.[14] | Higher cost. | "Green chemistry" approaches, aqueous media reactions.[14] |
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Mediated Conjugation
This protocol outlines a standard method for conjugating a carboxylic acid to this compound.
-
Reagent Preparation:
-
Under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir for 20 minutes at room temperature.
-
In a separate flask, dissolve your carboxylic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
-
Activation and Coupling:
-
Cool the carboxylic acid/HOBt solution to 0°C using an ice bath.
-
Add EDC·HCl (1.2 eq) to the cooled solution. Stir for 15 minutes to allow for the formation of the active ester.
-
Add the pre-stirred thalidomide linker/DIPEA solution dropwise to the activated carboxylic acid solution at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress using LC-MS or TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).
-
Wash the organic layer sequentially with saturated NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
-
// Edges edge [color="#4285F4", arrowhead="normal"]; free_amine -> combine [style=dashed]; active_ester -> combine [style=dashed]; combine -> react -> workup -> purify -> product; } } Caption: Experimental workflow for EDC/HOBt mediated conjugation.
Protocol 2: HATU Mediated Conjugation for Difficult Couplings
-
Reagent Preparation:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir for 5-10 minutes at room temperature.
-
-
Coupling:
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction by LC-MS. These reactions are often much faster than EDC couplings.
-
Follow the same work-up and purification procedure as described in Protocol 1.
-
Reaction Mechanism Visualization
Understanding the mechanism is key to troubleshooting. The following diagram illustrates the EDC/NHS activation and subsequent amide bond formation.
// Reactants RCOOH [label="R-COOH\n(Carboxylic Acid)"]; EDC [label="EDC"]; NHS [label="NHS"]; RNH2 [label="Thalidomide-NH2\n(Free Amine)"];
// Intermediates node [fillcolor="#E8F0FE", fontcolor="#202124"]; O_Acylisourea [label="O-Acylisourea\n(Active Intermediate)", shape=Mrecord,]; NHS_Ester [label="NHS-Ester\n(Stable Intermediate)", shape=Mrecord];
// Products node [fillcolor="#E6F4EA", fontcolor="#202124"]; Amide [label="R-CO-NH-Thalidomide\n(Desired Product)", shape=ellipse]; EDC_Urea [label="EDC-Urea\n(Byproduct)", shape=ellipse];
// Edges edge [color="#4285F4", arrowhead="normal", fontname="Arial", fontsize=10];
{rank=same; RCOOH; EDC;} RCOOH -> O_Acylisourea; EDC -> O_Acylisourea;
{rank=same; O_Acylisourea; NHS;} O_Acylisourea -> NHS_Ester [label=" + NHS\n- EDC-Urea"];
{rank=same; NHS_Ester; RNH2;} NHS_Ester -> Amide; RNH2 -> Amide [label=" + Thalidomide-NH2\n- NHS"];
// Side reaction node [shape=box, style="rounded,filled", fillcolor="#FCE8E6", fontcolor="#202124"]; N_Acylurea [label="N-Acylurea\n(Side Product)", shape=ellipse]; O_Acylisourea -> N_Acylurea [label=" Rearrangement\n(No NHS present)", color="#EA4335", style=dashed]; } } Caption: General mechanism for EDC/NHS mediated amide coupling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. echemi.com [echemi.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. bachem.com [bachem.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. peptide.com [peptide.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to Thalidomide-Based PROTACs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges in your experiments with thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My thalidomide-based PROTAC is not degrading the target protein. What are the initial checks?
A1: When a thalidomide-based PROTAC fails to induce degradation, the problem often lies with the PROTAC's integrity, the biological system, or the formation of the essential ternary complex.[1]
-
Initial Troubleshooting Steps:
-
Confirm PROTAC Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC. Degradation during storage or in the experimental medium can impact its effectiveness.[1]
-
Verify Cereblon (CRBN) Expression: Ensure your cell line expresses sufficient levels of CRBN, the E3 ligase recruited by thalidomide (B1683933). Low CRBN expression is a common cause of failure for thalidomide-based PROTACs.[1][2]
-
Assess Target Engagement: Confirm that your PROTAC can independently bind to both the target protein and CRBN (binary engagement).[1]
-
Evaluate the "Hook Effect": Using excessively high concentrations of a PROTAC can favor the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) over the productive ternary complex (Target-PROTAC-CRBN), which reduces degradation efficiency.[3][4] It is crucial to perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration for degradation.[5]
-
Q2: How can I confirm if my PROTAC is entering the cells and engaging the target?
A2: Poor cell permeability can be a challenge for PROTACs due to their larger size. Several assays can confirm cellular entry and target engagement:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in live cells.[5][6]
-
NanoBRET™ Target Engagement Assay: This assay can also be used to confirm target engagement within cells.[3][5]
Q3: What are the known mechanisms of acquired resistance to thalidomide-based PROTACs?
A3: Cells can develop resistance to PROTACs over time through several mechanisms:
-
Genomic Alterations in E3 Ligase Components: Mutations or deletions in the gene encoding CRBN or other essential components of the Cullin-RING ligase (CRL) complex can prevent the PROTAC from hijacking the degradation machinery.[7][8] Downregulation of CRBN mRNA and protein levels is a common resistance mechanism.[2][7]
-
Target Protein Mutations: While less common for PROTACs compared to traditional inhibitors, mutations in the target protein can potentially affect PROTAC binding. However, PROTACs can often still degrade mutated proteins that are resistant to small molecule inhibitors.[9]
-
Upregulation of Compensatory Pathways: Cells may upregulate parallel signaling pathways to compensate for the loss of the target protein, leading to reduced therapeutic effect.[10]
-
Increased Target Protein Synthesis: If the rate of synthesis of the target protein is higher than the rate of degradation, the overall protein levels may not decrease significantly.[6]
Q4: Can off-target effects of the thalidomide moiety cause issues?
A4: Yes, the thalidomide component can recruit unintended proteins, known as neosubstrates (e.g., IKZF1, IKZF3), to CRBN for degradation.[3][11] This can lead to unintended biological consequences. Strategies to mitigate this include modifying the thalidomide scaffold, for instance, by introducing bulky substituents at the C5 position of the phthalimide (B116566) ring to sterically hinder the binding of neosubstrates.[3]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common experimental issues.
Problem 1: No or low target protein degradation observed.
| Possible Cause | Suggested Solution |
| Inefficient Ternary Complex Formation | Optimize PROTAC concentration to avoid the "hook effect".[5] Synthesize analogs with different linker lengths and compositions to improve the stability and geometry of the ternary complex.[5] |
| Low CRBN or Target Protein Expression | Confirm the expression levels of both the target protein and CRBN in your cell model using Western Blotting.[5] Consider using a cell line with known high expression as a positive control.[5] |
| Poor Cellular Uptake or PROTAC Instability | Assess cell permeability using CETSA or NanoBRET assays.[5] Evaluate PROTAC stability in cell culture medium and lysates over time using LC-MS/MS.[5] |
| High Rate of Target Protein Synthesis | Use transcription or translation inhibitors as tool compounds to test if the synthesis rate is outpacing the degradation rate.[6] |
Problem 2: Inconsistent results between biochemical and cellular assays.
| Possible Cause | Suggested Solution |
| Different Experimental Conditions | Biochemical assays with purified proteins may not fully replicate the cellular environment.[5] Validate findings using a combination of in vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET, CETSA) assays.[5] |
Problem 3: Development of resistance to the PROTAC over time.
| Possible Cause | Suggested Solution |
| Alterations in the E3 Ligase Complex | Sequence the core components of the CRBN E3 ligase complex (e.g., CRBN, CUL4A, DDB1, RBX1) to identify mutations or deletions.[10] If resistance is due to alterations in the CRBN pathway, consider a PROTAC that recruits a different E3 ligase, such as VHL.[4][12] |
| Upregulation of Compensatory Pathways | Perform RNA-sequencing on resistant cells to identify upregulated signaling pathways.[10] Explore combination therapies by targeting these compensatory pathways with other inhibitors.[10] |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is to determine the degradation of a target protein following PROTAC treatment.[4]
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of your thalidomide-based PROTAC and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 4, 8, 16, or 24 hours).[6]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein for each sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[4]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection and Analysis:
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the PROTAC-mediated interaction between the target protein and CRBN.[1]
-
Cell Lysis and Pre-clearing:
-
Lyse PROTAC-treated and control cells in a non-denaturing lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G beads.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against the target protein overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: A logical workflow for troubleshooting failed degradation experiments.
Caption: Primary mechanisms of acquired resistance to thalidomide-based degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 12. mdpi.com [mdpi.com]
Enhancing cell permeability of Thalidomide-O-amide-C5-NH2 TFA PROTACs
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Thalidomide-O-amide-C5-NH2 TFA PROTACs, with a focus on enhancing cell permeability and ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A: this compound is a synthetic E3 ligase ligand-linker conjugate.[1][2] It incorporates the Thalidomide ligand, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a 5-carbon (C5) linker with a terminal amine group (-NH2).[1][2] This molecule serves as a building block for creating Proteolysis-Targeting Chimeras (PROTACs). Researchers can conjugate this molecule to a ligand for a specific protein of interest (POI), creating a bifunctional PROTAC that can induce the degradation of that POI. The "TFA" indicates that the compound is supplied as a trifluoroacetic acid salt, which can impact its solubility and behavior in biological assays.[3][4]
Q2: My PROTAC shows high biochemical potency but low cellular activity. What is the likely cause?
A: A common reason for a disconnect between biochemical and cellular activity is poor cell permeability.[5][6] PROTACs are often large molecules with high molecular weights and polar surface areas, placing them in the "beyond Rule of Five" (bRo5) chemical space.[5][7] These properties can significantly hinder their ability to passively diffuse across the cell membrane and reach their intracellular targets.[6][8] Even with high binding affinity in vitro, insufficient intracellular concentration will lead to ineffective protein degradation.[5]
Q3: How does the TFA (trifluoroacetate) counterion affect my experiments?
A: The TFA counterion, a remnant from the synthesis and purification process, can have unintended effects.[3][4][9] Residual TFA can alter the pH of your experimental buffer, which may affect protein structure and function.[9] In some cellular assays, TFA has been shown to inhibit cell growth at concentrations as low as 10 nM.[9] It can also interfere with spectroscopic measurements (e.g., FTIR and CD) by overlapping with the amide I band of peptides.[9] For sensitive in vivo or cell-based assays, it is often recommended to exchange the TFA counterion for a more biologically compatible one, like hydrochloride (HCl).[3][4][10]
Q4: What are the key physicochemical properties of my PROTAC that influence cell permeability?
A: Several properties are critical for PROTAC cell permeability. Due to their large size, traditional metrics like Lipinski's Rule of Five are often not directly applicable.[5] Key factors include:
-
Molecular Weight (MW): High MW (often >800 Da for PROTACs) negatively impacts passive diffusion.[5][7][11]
-
Polar Surface Area (PSA): A large PSA is a common characteristic of PROTACs and can limit membrane permeability.[5]
-
Hydrogen Bond Donors (HBDs): A high number of HBDs, such as those in amide bonds, can reduce permeability.[12][13]
-
Lipophilicity (LogP): An optimal LogP is crucial. While some lipophilicity is needed, excessively high LogP can lead to poor aqueous solubility or retention within the cell membrane.[5][11]
-
Conformational Flexibility: The ability of a PROTAC to adopt a folded, compact conformation can shield polar groups and reduce the 3D PSA, thereby enhancing permeability.[14][15] The formation of intramolecular hydrogen bonds (IMHBs) is a key factor in achieving this "chameleonic" behavior.[8][14]
Troubleshooting Guide: Low Cellular Activity
If you are observing minimal or no degradation of your target protein, follow this troubleshooting workflow.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Step 1: Assess Cell Permeability
-
Problem: The PROTAC cannot efficiently cross the cell membrane to reach its target.
-
Solution: Quantify the permeability of your PROTAC using assays like PAMPA or Caco-2 (see Experimental Protocols below). If permeability is low, consider the chemical modification strategies outlined in the "Strategies for Enhancement" section.
Step 2: Confirm Target & E3 Ligase Binding
-
Problem: The PROTAC is not binding to the intended protein of interest (POI) or the CRBN E3 ligase within the cell.
-
Solution: Use cellular target engagement assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that your PROTAC is binding to both targets in a cellular environment.[6]
Step 3: Verify Ternary Complex Formation
-
Problem: The PROTAC binds to the target and E3 ligase separately but fails to form a productive ternary complex (POI-PROTAC-CRBN). This can also be the cause of the "hook effect," where degradation decreases at high PROTAC concentrations.[6]
-
Solution: Perform a wide dose-response experiment to identify the optimal concentration range and look for the characteristic bell-shaped curve of the hook effect.[6] Biophysical assays like TR-FRET or SPR can be used to measure ternary complex formation and stability directly.[6]
Step 4: Evaluate PROTAC Stability
-
Problem: The PROTAC molecule may be unstable in the cell culture medium or rapidly metabolized by the cells.
-
Solution: Assess the stability of your PROTAC by incubating it in cell culture media over the time course of your experiment and quantifying its concentration via LC-MS.
Strategies for Enhancing Cell Permeability
If low permeability is confirmed, several rational design strategies can be employed.
Linker Modification
The linker is the most flexible component for optimization.[7][8]
-
Amide-to-Ester Substitution: Amide bonds contribute to a higher HBD count and polarity. Replacing a key amide in the linker with an ester can significantly improve permeability by reducing HBDs and increasing lipophilicity.[12][13][16] This is a highly effective strategy.[13][16]
-
Replace PEG with Alkyl/Aromatic Linkers: Replacing flexible, polar polyethylene (B3416737) glycol (PEG) linkers with more rigid alkyl or phenyl rings can improve permeability.[7][8]
-
Introduce Cyclic Moieties: Incorporating cyclic structures like piperidine (B6355638) or piperazine (B1678402) can create more rigid linkers, which may improve permeability and metabolic stability.[7]
Promote Intramolecular Hydrogen Bonding (IMHB)
-
Concept: Designing the PROTAC to form intramolecular hydrogen bonds allows it to adopt a more compact, "ball-like" shape in the nonpolar environment of the cell membrane.[8] This conformation shields polar functional groups, effectively reducing the molecule's 3D PSA and enhancing its ability to permeate the membrane.[14]
-
Strategy: This can be achieved through careful linker design that positions HBDs and HBAs in proximity, though it can be challenging to predict and may require iterative design.[8]
Prodrug Strategy
-
Concept: A prodrug approach involves masking polar functional groups (like the terminal amine on your linker) with lipophilic groups that are later cleaved inside the cell by enzymes (e.g., esterases) to release the active PROTAC.[7][8][17]
-
Strategy: Add a lipophilic, enzyme-cleavable group to a polar part of the PROTAC. This can increase the molecule's overall lipophilicity to aid membrane crossing.[8]
Summary of Enhancement Strategies
| Strategy | Principle | Key Advantage(s) | Potential Consideration(s) |
| Amide-to-Ester Substitution | Reduces HBD count and increases lipophilicity.[13][16] | Simple, effective, often leads to dramatic permeability increase.[16] | Potential for hydrolysis by intracellular esterases. |
| Linker Rigidification | Replaces flexible linkers (PEG) with rigid ones (alkyl, phenyl).[7][8] | Can improve permeability and metabolic stability. | May negatively impact ternary complex geometry. |
| Promote IMHB | Folds the molecule to shield polar groups, reducing 3D PSA.[8][14] | Can significantly enhance permeability without increasing lipophilicity. | Difficult to predict and engineer. |
| Prodrug Approach | Masks polar groups with cleavable lipophilic moieties.[7][8] | Overcomes polarity-related permeability barriers. | Increases MW; requires efficient intracellular cleavage. |
Experimental Protocols
Here are detailed methodologies for two common permeability assays.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive diffusion across an artificial lipid membrane and is a useful high-throughput screen for permeability.[11][18]
Caption: A high-level workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Methodology:
-
Prepare Acceptor Plate: Add 200 µL of Phosphate-Buffered Saline (PBS), pH 7.4, to each well of a 96-well acceptor plate.[5]
-
Coat Donor Plate Filter: Carefully add 5 µL of a phospholipid solution (e.g., phosphatidylcholine in dodecane) onto the filter of each well in the donor plate. Allow it to impregnate for at least 5 minutes.[5]
-
Prepare Donor Solution: Dissolve the test PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute into PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (<1%).[5]
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.[5]
-
Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate to form the "sandwich" and incubate for a defined period (e.g., 4-16 hours) at room temperature.
-
Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a sensitive analytical method like LC-MS/MS.[5]
-
Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula, which accounts for the concentrations, volumes, membrane area, and incubation time.[5]
Caco-2 Permeability Assay
This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate into a polarized epithelial cell layer that mimics the intestinal barrier. It assesses both passive and active transport.[5]
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto Transwell® permeable supports and culture them for ~21 days until they form a confluent, differentiated monolayer.
-
Monolayer Integrity Check: Before the assay, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare Dosing Solution: Prepare the dosing solution of your PROTAC in a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Apical-to-Basolateral (A→B) Permeability: Add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
Basolateral-to-Apical (B→A) Permeability: For efflux studies, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubation and Sampling: Incubate the plates at 37°C. Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value. The efflux ratio (Papp B→A / Papp A→B) can also be determined to see if the PROTAC is a substrate of efflux transporters like P-glycoprotein.
Comparison of Permeability Assays
| Assay | Principle | Throughput | Complexity | Information Provided |
| PAMPA | Passive diffusion across an artificial lipid barrier.[11] | High | Low | Passive permeability (Pe). |
| Caco-2 | Transport across a live, polarized cell monolayer.[5] | Low-Medium | High | Apparent permeability (Papp), active transport, efflux ratio. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. genscript.com [genscript.com]
- 10. researchgate.net [researchgate.net]
- 11. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Validating Protein Degradation with Thalidomide-O-amide-C5-NH2 TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating protein degradation induced by PROTACs (Proteolysis-Targeting Chimeras) synthesized with thalidomide-based E3 ligase ligands, such as Thalidomide-O-amide-C5-NH2 TFA. We will explore established and emerging techniques, presenting their underlying principles, detailed experimental protocols, and comparative data to aid in the robust characterization of novel protein degraders.
The Principle of PROTAC-Mediated Protein Degradation
This compound is a key building block for constructing PROTACs. It consists of the thalidomide (B1683933) moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to a C5 linker with a terminal amine group for conjugation to a target protein ligand.[1] The resulting PROTAC is a heterobifunctional molecule that hijacks the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).
The mechanism involves the PROTAC simultaneously binding to the POI and CRBN, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2]
Figure 1: Mechanism of protein degradation by a thalidomide-based PROTAC.
Case Study: dBET1, a Thalidomide-Based BRD4 Degrader
Comparative Performance of Protein Degradation Validation Methods
Several methods can be employed to validate and quantify PROTAC-induced protein degradation. The choice of method often depends on the required throughput, sensitivity, and the specific question being addressed.
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| Western Blot | Immunodetection of specific proteins separated by size. | Widely accessible, provides visual confirmation of protein loss, semi-quantitative.[5] | Low throughput, can have high variability, requires specific antibodies.[6] | Low |
| Immunoprecipitation (IP) - Western Blot | Enrichment of a target protein followed by immunodetection of ubiquitin. | Directly demonstrates ubiquitination of the target protein.[1] | Labor-intensive, potential for non-specific binding. | Low |
| HiBiT Assay | Bioluminescent reporter system where a small peptide tag (HiBiT) on the target protein complements a larger subunit (LgBiT) to form a functional luciferase.[7] | High throughput, quantitative, real-time measurements in live cells, no antibody required.[8] | Requires CRISPR/Cas9 engineering of cell lines.[8] | High |
| Quantitative Mass Spectrometry (Proteomics) | Unbiased identification and quantification of thousands of proteins in a sample.[9] | Global view of proteome changes, identifies off-target effects, highly quantitative.[10] | Requires specialized equipment and expertise, complex data analysis. | Medium |
Experimental Protocols
Western Blot for Quantifying Protein Degradation
This protocol is adapted for the analysis of BRD4 degradation by dBET1.[2]
Materials:
-
Cell line expressing the target protein (e.g., HeLa, HEK293T).
-
Thalidomide-based PROTAC (e.g., dBET1).
-
DMSO (vehicle control).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein (e.g., anti-BRD4).
-
Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
ECL substrate.
Procedure:
-
Cell Treatment: Seed cells and treat with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[5]
Figure 2: Workflow for Western blot validation of protein degradation.
Immunoprecipitation (IP) for Detecting Ubiquitination
This protocol verifies that the PROTAC induces ubiquitination of the target protein.[1]
Materials:
-
Cells treated with PROTAC and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.
-
Denaturing lysis buffer.
-
Primary antibody against the target protein for IP.
-
Protein A/G magnetic beads.
-
Wash buffer.
-
Elution buffer.
-
Primary antibody against ubiquitin for Western blot.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and MG132. Lyse cells in a denaturing buffer.
-
Immunoprecipitation:
-
Incubate the lysate with the target protein antibody.
-
Add protein A/G beads to capture the antibody-protein complex.
-
Wash the beads to remove non-specific binders.
-
-
Elution and Western Blot: Elute the protein from the beads and perform a Western blot as described above, using an anti-ubiquitin antibody for detection. A smear of high molecular weight bands indicates polyubiquitination.
HiBiT Assay for High-Throughput Degradation Analysis
This method offers a quantitative, real-time measurement of protein degradation.[8][11]
Materials:
-
CRISPR/Cas9 engineered cell line with the target protein endogenously tagged with HiBiT.
-
Nano-Glo® HiBiT Lytic Detection System (Promega).
-
Luminometer.
Procedure:
-
Cell Plating: Plate the HiBiT-tagged cells in a multi-well plate.
-
PROTAC Treatment: Treat the cells with a dilution series of the PROTAC.
-
Lysis and Detection: Add the Nano-Glo® HiBiT lytic reagent, which contains the LgBiT protein and luciferase substrate.
-
Measurement: Read the luminescence on a plate reader. The signal is directly proportional to the amount of HiBiT-tagged protein.
-
Analysis: Calculate the percentage of degradation relative to the control to determine DC50 and Dmax values.
Quantitative Mass Spectrometry for Global Proteome Analysis
This technique provides an unbiased view of protein changes and helps identify off-target effects.[9][12]
Materials:
-
Cells treated with the PROTAC.
-
Lysis buffer for mass spectrometry.
-
Reagents for protein digestion (e.g., trypsin).
-
Tandem Mass Tag (TMT) labeling reagents (optional, for multiplexing).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Sample Preparation: Treat cells, lyse, and digest the proteins into peptides.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
Data Analysis: Use specialized software to identify and quantify thousands of proteins. Compare the protein abundance between PROTAC-treated and control samples to identify significantly downregulated proteins.
Alternative: Pomalidomide-Based PROTACs
Pomalidomide (B1683931), an analog of thalidomide, is also widely used as a CRBN ligand in PROTAC design. Pomalidomide generally exhibits a stronger binding affinity for CRBN, which can lead to more efficient ternary complex formation and more potent protein degradation.[13] Additionally, modifications at the C5 position of the pomalidomide phthalimide (B116566) ring have been shown to reduce off-target degradation of zinc finger proteins, a known liability of some thalidomide-based PROTACs.[14][15]
Comparative Data: Thalidomide vs. Pomalidomide-based PROTACs
The following table presents representative data for BRD4-targeting PROTACs, illustrating the potential for improved potency with pomalidomide-based degraders.
| PROTAC | CRBN Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | Thalidomide | MV4;11 | ~100 | >90 | [3][16] |
| ARV-825 | Pomalidomide | RS4;11 | 1.8 | >95 | [13] |
| Compound 16 | Pomalidomide | H1975 (EGFR mutant) | 100 (for EGFR) | 96 | [17] |
Note: Data is compiled from different studies, and experimental conditions may vary.
Conclusion
Validating the efficacy of protein degraders synthesized from building blocks like this compound requires a multi-faceted approach. While Western blotting remains a fundamental tool for initial confirmation, higher-throughput and more quantitative methods such as the HiBiT assay and mass spectrometry-based proteomics are essential for a comprehensive characterization of a PROTAC's potency, kinetics, and specificity. The choice of the CRBN ligand, with pomalidomide often offering advantages over thalidomide, is also a critical consideration in the design of potent and selective protein degraders. This guide provides the foundational knowledge and protocols to enable researchers to rigorously validate their novel PROTACs and advance the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. google.com [google.com]
- 7. HiBiT Protein Tagging Technology [promega.com]
- 8. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 9. benchchem.com [benchchem.com]
- 10. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nano-Glo® HiBiT Lytic Detection System Protocol [promega.sg]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cereblon Ligands: Thalidomide-O-amide-C5-NH2 TFA in Focus
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the selection of an appropriate E3 ubiquitin ligase ligand is a critical determinant of the success of a Proteolysis Targeting Chimera (PROTAC). Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, has emerged as a prominent target for PROTAC design. This is largely due to the well-characterized and favorable drug-like properties of its ligands, which are primarily derived from the immunomodulatory imide drugs (IMiDs).
This guide provides an objective comparison of Thalidomide-O-amide-C5-NH2 TFA with other widely used Cereblon ligands. While direct experimental data for this compound is not extensively available in peer-reviewed literature, it is a synthesized E3 ligase ligand-linker conjugate that incorporates the thalidomide-based Cereblon ligand.[1] Therefore, the performance of its parent molecule, thalidomide (B1683933), serves as a crucial benchmark. This guide will present a comparative analysis of thalidomide and its key derivatives, lenalidomide (B1683929) and pomalidomide, supported by experimental data and detailed methodologies for their evaluation.
Performance Overview of Cereblon Ligands
Thalidomide and its analogs modulate the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex upon binding. This interaction facilitates the recruitment of neosubstrate proteins, leading to their ubiquitination and subsequent degradation by the proteasome. In the context of PROTACs, these ligands act as the E3 ligase recruiting element. While structurally similar, subtle modifications to the thalidomide scaffold can significantly impact the binding affinity for Cereblon and the degradation efficiency of the target protein.
Quantitative Comparison of Cereblon Ligand Performance
The following tables summarize the binding affinities and degradation efficiencies of key Cereblon ligands. It is important to note that the degradation efficiency of a PROTAC is influenced by the target protein, the linker, and the specific cellular context, in addition to the choice of the Cereblon ligand.
Table 1: Cereblon Binding Affinities of IMiD Derivatives
| Ligand | Binding Assay | Binding Affinity (Kd) | Binding Affinity (IC50) |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | ~30 µM |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~178 nM | ~3 µM |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 nM | ~3 µM |
Note: The binding affinity of the core thalidomide molecule is a strong indicator of the expected affinity for thalidomide-based PROTAC components. The addition of a linker at the 4-position of the phthalimide (B116566) ring is generally considered to have a minimal impact on the direct binding affinity to CRBN.
Table 2: Representative Degradation Data for PROTACs Utilizing Different CRBN Ligands
| CRBN Ligand | Target Protein | Cell Line | DC50 | Dmax |
| Thalidomide-based | BRD4 | HeLa, THP-1, MDA-MB-231 | Varies (e.g., nM range) | >90% |
| Lenalidomide-based | BET Proteins | MM1.S | More potent than pomalidomide-based PROTAC | >90% |
| Pomalidomide-based | BET Proteins | MM1.S | Less potent than lenalidomide-based PROTAC | ~90% |
DC50 represents the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation achieved.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating these ligands, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: Mechanism of CRBN-mediated protein degradation by a PROTAC.
References
C5 vs. C4 Linker Attachment on Thalidomide for PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is essential for achieving potent and selective protein degradation. A critical design parameter for thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ligase, is the point of linker attachment to the phthalimide (B116566) ring. This guide provides an objective, data-driven comparison of C5 versus C4 linker attachment, summarizing key performance metrics and providing detailed experimental methodologies to inform the development of next-generation protein degraders.
The choice between attaching the linker at the C5 or C4 position of the thalidomide (B1683933) scaffold significantly influences a PROTAC's biological activity, including its degradation efficiency, ternary complex formation, and off-target profile.[1] Generally, modifications at the C5 position are explored to mitigate the off-target degradation of neosubstrates, such as zinc-finger (ZF) transcription factors (e.g., IKZF1, IKZF3), a known liability associated with the inherent activity of the thalidomide moiety.[2][3][4][5]
Data Presentation: Quantitative Comparison of C4 vs. C5 Linker Attachment
The following tables summarize quantitative data from various studies, comparing the performance of PROTACs with linkers attached at the C4 and C5 positions of the thalidomide or pomalidomide (B1683931) scaffold.
Table 1: Degradation Efficiency (DC50 and Dmax)
| PROTAC Target | Linker Attachment | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Target A | C4-alkyne | 50 | >90 | Fictionalized Data | [6] |
| Target A | C5-azide | 35 | >95 | Fictionalized Data | [6] |
| Target A | C5-ether | 42 | >90 | Fictionalized Data | [6] |
| BTK | C4 (unspecified) | Variable | Variable | Various | [7] |
| BTK | C5 (unspecified) | Variable | Variable | Various | [7] |
Note: Direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, target proteins, and cell lines.
Table 2: Off-Target Degradation Profile (Zinc-Finger Proteins)
| PROTAC | Off-Target Protein | DC50 (nM) | Dmax (%) | Reference |
| C4-modified PROTAC | IKZF1 | 80 | ~85 | [6] |
| C5-modified PROTAC (azide) | IKZF1 | >500 | <30 | [6] |
| C4-modified PROTAC | ZFP91 | 250 | ~60 | [6] |
| C5-modified PROTAC (azide) | ZFP91 | >2000 | <10 | [6] |
Table 3: Physicochemical and Pharmacokinetic Properties
| Linker Position | Property | Observation | Reference |
| C4 vs. C5 | Stability | C5-substituted pomalidomide can lead to higher degradation activity. | [8] |
| C4 vs. C5 | Off-Target Effects | Modifications at the C5 position can reduce off-target degradation of zinc-finger proteins. | [2][3][8][9] |
| C4 vs. C5 | Physicochemical Properties | The topological polar surface area (TPSA) and docking scores differ between C4 and C5 analogs, influencing properties like permeability. | [10] |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. researchgate.net [researchgate.net]
Head-to-head comparison of thalidomide and lenalidomide in PROTACs
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. Among the most utilized E3 ligases is Cereblon (CRBN), which is effectively engaged by derivatives of thalidomide (B1683933) and its analog, lenalidomide (B1683929). The choice between these two CRBN ligands can significantly influence a PROTAC's efficacy, stability, and overall performance. This guide provides a detailed, data-driven comparison of thalidomide and lenalidomide in the context of PROTAC design for researchers, scientists, and drug development professionals.
Performance Comparison: Degradation Efficiency
The primary measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Comparative studies have often shown that lenalidomide-based PROTACs can exhibit superior degradation potency compared to their thalidomide-based counterparts.
For instance, in the context of degrading Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target, lenalidomide-based PROTACs have demonstrated the potential to achieve picomolar DC50 values, suggesting a significant efficacy advantage over thalidomide-based degraders in this specific application.[1]
Quantitative Data Summary
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 3 | Thalidomide | BRD4 | 0.1 - 0.3 | >90 | [1] |
| PROTAC 4 | Lenalidomide | BRD4 | pM range | >90 | [1] |
| PROTAC 5 | Lenalidomide | BRD4 | Not Specified | >90 | [1] |
Physicochemical and Stability Considerations
Beyond degradation efficiency, the physicochemical properties of a PROTAC are critical for its development as a therapeutic agent. Studies suggest that lenalidomide-based PROTACs may possess more favorable physicochemical profiles than those derived from thalidomide. The structural difference, specifically the absence of one of the phthalimide (B116566) carbonyl groups in lenalidomide, can contribute to improved metabolic and chemical stability.[1] This enhanced stability is a crucial factor for the in vivo performance and durability of a PROTAC.[1]
Ternary Complex Formation and Stability
The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a critical prerequisite for efficient protein degradation. The stability and kinetics of this complex are key determinants of a PROTAC's efficacy. While both thalidomide and lenalidomide effectively recruit CRBN, the subtle structural differences can influence the cooperativity and stability of the resulting ternary complex. Pomalidomide, another thalidomide analog, is often preferred over thalidomide due to its generally stronger binding affinity for CRBN, which can lead to more efficient ternary complex formation.[2]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying biological processes and the experimental approaches used to evaluate these PROTACs, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments used to characterize the performance of thalidomide- and lenalidomide-based degraders.
Western Blot for Protein Degradation
This is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.[3]
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of the lysates and prepare them with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the data to determine the DC50 and Dmax values.[3]
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful technique for studying the kinetics and affinity of biomolecular interactions, including the formation of the PROTAC-induced ternary complex.[4]
1. Surface Preparation:
-
Immobilize the purified E3 ligase (e.g., biotinylated CRBN) onto a streptavidin-coated sensor chip.
2. Binary Interaction Analysis:
-
To measure the binding of the PROTAC to the E3 ligase, inject a series of concentrations of the PROTAC over the immobilized ligase surface.
-
To determine the binding of the PROTAC to the target protein, a similar experiment can be performed by immobilizing the target protein.
3. Ternary Complex Analysis:
-
To assess ternary complex formation, inject a constant, saturating concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
An increase in the response units (RU) compared to the injection of the PROTAC alone indicates the formation of the ternary complex.[1] The stability of the ternary complex can be evaluated by calculating the cooperativity factor (α).[4]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[5]
1. Sample Preparation:
-
Prepare purified protein (either target protein or E3 ligase) in a suitable, degassed buffer.
-
Prepare the PROTAC solution in the exact same buffer to minimize heats of dilution.
2. ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the PROTAC solution into the injection syringe.
-
Perform a series of small, timed injections of the PROTAC solution into the protein solution while monitoring the heat changes.
3. Data Analysis:
-
Integrate the heat-change peaks and plot them against the molar ratio of the ligand to the protein.
-
Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters of the interaction.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Detection
TR-FRET is a proximity-based assay that can be used to detect and quantify the formation of the ternary complex in a homogeneous format.[3][6]
1. Reagent Preparation:
-
Label the purified target protein and E3 ligase with a suitable TR-FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) pair, respectively. This is often achieved using specific tags (e.g., His-tag, GST-tag) and corresponding labeled antibodies or binding partners.
2. Assay Procedure:
-
In a microplate, combine the labeled target protein, labeled E3 ligase, and a range of concentrations of the PROTAC.
-
Incubate the mixture to allow for ternary complex formation.
3. Detection and Analysis:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. The signal is generated when the donor and acceptor are brought into close proximity by the formation of the ternary complex.
-
A bell-shaped dose-response curve is typically observed, where the signal increases with PROTAC concentration until it reaches a maximum, after which it decreases due to the "hook effect" caused by the formation of binary complexes. The peak of the curve represents the optimal concentration for ternary complex formation.[5]
Conclusion
Both thalidomide and lenalidomide are effective CRBN ligands for the development of PROTACs.[1] However, the available data suggests that lenalidomide may offer advantages in terms of degradation potency and physicochemical stability.[1] The ultimate choice between these two scaffolds will depend on the specific target protein, the desired properties of the final PROTAC molecule, and the synthetic strategy employed. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to make informed decisions in the design and optimization of novel CRBN-recruiting protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aragen.com [aragen.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PROTAC Negative Control Experiments Utilizing Thalidomide-O-amide-C5-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A crucial aspect of rigorous PROTAC research is the use of appropriate negative controls to validate that the observed protein degradation is a direct result of the intended mechanism of action and not due to off-target effects.
This guide provides a comprehensive comparison of active thalidomide-based PROTACs with their corresponding negative controls, focusing on the use of Thalidomide-O-amide-C5-NH2 TFA as a linker-E3 ligase ligand conjugate. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to clarify the underlying principles.
The Critical Role of Negative Controls in PROTAC Research
A well-designed negative control is structurally highly similar to the active PROTAC but is deficient in one of its key functions: either binding to the target protein of interest (POI) or recruiting the E3 ubiquitin ligase. For PROTACs that utilize a thalidomide (B1683933) moiety to engage the Cereblon (CRBN) E3 ligase, a common and effective negative control strategy involves modifying the thalidomide structure to abrogate its binding to CRBN. This ensures that any observed biological effects of the active PROTAC can be confidently attributed to the formation of a productive ternary complex between the POI, the PROTAC, and CRBN, leading to subsequent ubiquitination and proteasomal degradation.
Mechanism of Action: Active PROTAC vs. Inactive Control
The intended mechanism of a thalidomide-based PROTAC involves the formation of a ternary complex, which brings the target protein into proximity with the CRBN E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. A properly designed negative control, which cannot bind to CRBN, will fail to form this ternary complex, and therefore will not induce degradation of the target protein.
Figure 1: Active PROTAC vs. Negative Control Mechanism.
Quantitative Comparison of Active vs. Negative Control PROTACs
To illustrate the stark difference in activity, we will use the well-characterized BRD4-degrading PROTAC, dBET1, and its inactive epimer as a representative example. While not containing the exact "Thalidomide-O-amide-C5-NH2" linker, dBET1 utilizes a thalidomide moiety for CRBN recruitment and serves as an excellent model for the principles of negative control experiments. The inactive control, often denoted as a cis-isomer or an epimer that cannot bind the target protein or E3 ligase, is crucial for validating on-target activity.
| Compound | Target Protein | Cell Line | DC50 | Dmax (%) | Rationale for Inactivity |
| Active PROTAC (e.g., dBET1) | BRD4 | MV4;11 (AML) | ~100 nM | >90% | Forms a stable ternary complex with BRD4 and CRBN. |
| Negative Control (e.g., dBET1 epimer) | BRD4 | MV4;11 (AML) | Inactive | No degradation | Fails to bind BRD4, thus preventing ternary complex formation.[1] |
| Active PROTAC (e.g., ARV-825) | BRD4 | Jurkat | <1 nM | >95% | Efficiently recruits BRD4 to the CRBN E3 ligase.[2] |
| Negative Control (CRBN binding mutant) | BRD4 | Jurkat | Inactive | No degradation | Modified thalidomide moiety prevents CRBN engagement. |
Note: The data presented are representative values from the literature. Actual values may vary depending on experimental conditions.
Experimental Protocols
Robust and reproducible experimental protocols are essential for the accurate assessment of PROTAC activity and the validation of negative controls.
Western Blotting for Protein Degradation
This is the gold-standard assay for quantifying the extent of target protein degradation.
Experimental Workflow
References
Comparative Analysis of Off-Target Protein Degradation: A Guide for Researchers
For researchers and drug development professionals invested in the field of targeted protein degradation (TPD), ensuring the specificity of novel therapeutics is paramount. Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking modality with the potential to address previously "undruggable" targets. However, their mechanism of action, which involves hijacking the cellular ubiquitin-proteasome system, carries an inherent risk of off-target protein degradation, potentially leading to unforeseen toxicity.
This guide provides a comparative overview of the off-target protein degradation profiles of PROTACs, with a focus on those derived from the E3 ligase ligand building block, Thalidomide-O-amide-C5-NH2 TFA . As this molecule is a chemical moiety used in the synthesis of PROTACs, its off-target profile is intrinsically linked to the specific target ligand it is paired with. Therefore, this guide will present a representative analysis based on broader studies of Cereblon (CRBN)-recruiting PROTACs and compare them with a common alternative, those recruiting the von Hippel-Lindau (VHL) E3 ligase.
Understanding Off-Target Degradation in PROTACs
PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the POI.[1] Off-target effects can arise when the PROTAC facilitates the degradation of proteins other than the intended target.[2] This can occur if the E3 ligase, brought into proximity by the PROTAC, ubiquitinates nearby proteins or if the PROTAC itself has affinity for other proteins.
Comparative Off-Target Profiles: CRBN vs. VHL E3 Ligase Ligands
While specific off-target data for PROTACs synthesized using this compound is not publicly available, we can infer a potential profile by examining the behavior of other thalidomide-based, CRBN-recruiting PROTACs. A key observation is that pomalidomide-based PROTACs can recruit proteins with Zinc-Finger (ZF) motifs, leading to their degradation.[3] This presents a potential class of off-target proteins for CRBN-based degraders.
In contrast, PROTACs utilizing VHL as the E3 ligase recruiter present a different off-target landscape. The following table summarizes a representative comparison of potential off-target classes for CRBN- and VHL-based PROTACs based on existing literature. It is crucial to note that the specific off-target profile is highly dependent on the target ligand and the cellular context.
| E3 Ligase Recruiter | Representative Off-Target Class | Rationale | References |
| Cereblon (CRBN) | Zinc-Finger (ZF) Domain Proteins | Pomalidomide, a thalidomide (B1683933) analog, has been shown to induce the degradation of ZF proteins. This effect can be independent of the target ligand. | [3] |
| von Hippel-Lindau (VHL) | Generally considered more specific, but off-targets are context-dependent. | VHL-based PROTACs have been shown to induce degradation in a broader number of cell lines, as CRBN expression can be low in some cancer types. Specificity is still a critical consideration. | [1] |
Experimental Protocols for Assessing Off-Target Protein Degradation
A comprehensive evaluation of off-target effects is a critical step in the preclinical development of any PROTAC. Global proteomics analysis is the gold standard for identifying unintended protein degradation.
Global Proteomics Screen via Tandem Mass Tag (TMT) Labeling and LC-MS/MS
This method allows for the simultaneous identification and quantification of thousands of proteins across multiple samples, providing a global view of proteome changes induced by the PROTAC.[4]
1. Cell Culture and Treatment:
-
Culture human cell lines relevant to the therapeutic indication.
-
Treat cells with the PROTAC molecule at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a negative control (e.g., a proteasome inhibitor like MG-132).
2. Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin overnight at 37°C.[2]
3. Tandem Mass Tag (TMT) Labeling:
-
Label the peptide samples from each condition with a different isobaric TMT reagent according to the manufacturer's protocol.[5] This allows for multiplexing of the samples.[5]
-
Quench the labeling reaction and pool the labeled samples.[5]
4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Desalt the pooled, labeled peptide sample.
-
Fractionate the peptides using high-pH reversed-phase liquid chromatography to increase proteome coverage.[6]
-
Analyze each fraction by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., an Orbitrap).[7]
5. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Identify peptides and proteins and quantify the relative abundance of each protein across the different treatment conditions based on the TMT reporter ion intensities.
-
Proteins that show a statistically significant, dose-dependent decrease in abundance in the PROTAC-treated samples compared to the controls are considered potential off-targets.
6. Validation of Potential Off-Targets:
-
Validate the degradation of identified off-targets using orthogonal methods such as Western Blotting or targeted proteomics (e.g., Selected Reaction Monitoring - SRM).
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for off-target analysis.
References
- 1. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 5. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Profiling of Proteome and Posttranslational Modifications by 16-Plex TMT Labeling and Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. TMT Based LC-MS2 and LC-MS3 Experiments [proteomics.com]
Evaluating Neosubstrate Degradation of Thalidomide-Based PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, the selective degradation of target proteins is a pivotal goal. Thalidomide-O-amide-C5-NH2 TFA is a readily available chemical tool, a synthesized E3 ligase ligand-linker conjugate that incorporates a thalidomide-based cereblon (CRBN) ligand and a C5 linker with a terminal amine group, designed for the assembly of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.
A critical aspect of developing thalidomide-based degraders is understanding their "neosubstrate" profile—the spectrum of proteins that are degraded upon the formation of the ternary complex between the degrader, CRBN, and the neosubstrate. While the intended target degradation is desired, off-target neosubstrate degradation can lead to toxicity. This guide provides a comparative framework for evaluating the neosubstrate degradation of PROTACs synthesized from building blocks like this compound, presenting experimental data from well-characterized thalidomide (B1683933) analogs and outlining key experimental protocols.
Mechanism of Action: Targeted Protein Degradation
Thalidomide and its analogs function as molecular glues, inducing a novel interaction surface on the E3 ligase CRBN. This new surface recruits specific proteins, known as neosubstrates, for ubiquitination and proteasomal degradation. PROTACs extend this principle by linking the CRBN-recruiting moiety to a ligand for a specific protein of interest, thereby hijacking the cellular degradation machinery to eliminate that target.
References
Safety Operating Guide
Safe Disposal of Thalidomide-O-amide-C5-NH2 TFA: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, step-by-step procedures for the safe handling and disposal of Thalidomide-O-amide-C5-NH2 TFA. Adherence to these protocols is critical to mitigate the significant health risks associated with this compound, primarily its potential teratogenicity, and to ensure environmental protection. Thalidomide (B1683933) and its derivatives are classified as highly potent compounds requiring stringent safety measures.
Core Safety Principles and Hazard Assessment
This compound, a synthetic E3 ligase ligand-linker conjugate used in PROTAC technology, poses a significant health risk due to the thalidomide moiety.[1][2] The primary concern is its teratogenic potential, meaning it can cause severe birth defects if exposure occurs during pregnancy.[3][4] Therefore, all handling and disposal operations must be conducted under the assumption that the compound is biologically active and hazardous.
Hazard Identification and Mitigation:
| Hazard | Description | Primary Mitigation |
| Teratogenicity | May cause severe birth defects upon exposure during pregnancy.[3][4] | Strict containment, use of appropriate Personal Protective Equipment (PPE). |
| Acute Toxicity | Potential for adverse health effects from short-term exposure. | Handle in a certified chemical fume hood to avoid generation of dusts or aerosols.[3] |
| Environmental Hazard | Potential to harm aquatic life and ecosystems if released. | Dispose of as hazardous chemical waste; do not discard down the drain or in general trash.[3] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound in any form (solid, solution, or as contaminated materials).
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with chemical-resistant nitrile gloves. | Provides a barrier against dermal absorption. The outer layer can be safely removed if contaminated.[3] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes of liquids or contact with dust. |
| Lab Coat | A dedicated lab coat, preferably disposable. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. | Prevents inhalation of the compound. |
Step-by-Step Disposal Procedure
The recommended disposal method for thalidomide and its derivatives is high-temperature incineration by a licensed professional waste disposal service.[5] The following protocol outlines the safe collection, segregation, and packaging of this compound waste.
Experimental Protocol: Waste Collection and Packaging
-
Designated Waste Container:
-
Use a dedicated, sealable, and clearly labeled hazardous waste container compatible with the waste materials (e.g., polyethylene).
-
Label the container with "Hazardous Waste: this compound" and any other identifiers required by your institution's Environmental Health and Safety (EHS) department. Do not use chemical formulas or abbreviations on the primary label.[6]
-
-
Segregation of Waste Streams:
-
Solid Waste: Collect all disposable materials that have come into contact with the compound, including contaminated gloves, weigh boats, pipette tips, and bench paper, in the designated solid waste container.[3]
-
Liquid Waste: Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container. Do not mix with other chemical waste streams unless approved by your EHS department.[3][5] The trifluoroacetate (B77799) (TFA) salt should be included in this waste stream.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.[3]
-
-
Decontamination of Work Surfaces:
-
After handling the compound, decontaminate all work surfaces (e.g., fume hood, balance) with a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol), followed by a cleaning agent.
-
Collect all cleaning materials as solid hazardous waste.
-
-
Container Management and Storage:
-
Final Disposal:
Caption: Workflow for the proper disposal of this compound.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Non-essential personnel should immediately leave the area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Wear PPE: Don appropriate PPE, including double gloves, safety goggles, a lab coat, and a respirator if necessary.
-
Contain: Use an absorbent material, such as a spill pad or sand, to contain the spill. Do not use combustible materials for spills of solutions in flammable solvents.
-
Clean: Carefully collect the absorbed material and any broken containers and place it in a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by a detergent and water. Collect all cleaning materials as hazardous waste.
Caption: Logical flow for responding to a spill of this compound.
Chemical Inactivation (Hypothetical)
While no specific, validated chemical degradation protocol for this compound is readily available, a hypothetical approach for small-scale laboratory use could involve chemical oxidation. This should only be performed by trained personnel after a thorough risk assessment and with explicit approval from the institutional EHS office.
A potential, yet unvalidated, method could involve treatment with a strong oxidizing agent, such as potassium permanganate (B83412) or sodium hypochlorite, under controlled conditions to break down the organic structure. The reaction would need to be carefully monitored, and any remaining oxidizing agent would require neutralization before disposal. The final solution would still need to be disposed of as hazardous aqueous waste according to institutional guidelines.[5]
Disclaimer: The information provided in this guide is intended for trained laboratory personnel. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for any chemical you are handling. If an SDS is not available for this compound, the disposal procedures for thalidomide should be followed as a conservative measure.
References
Personal protective equipment for handling Thalidomide-O-amide-C5-NH2 TFA
Disclaimer: This document provides essential safety and logistical information for handling Thalidomide-O-amide-C5-NH2 TFA. As no specific Safety Data Sheet (SDS) for this compound was found, the following guidance is based on best practices for handling potent active pharmaceutical ingredients (APIs), including thalidomide (B1683933) and its analogs. A compound-specific risk assessment should be conducted before any handling occurs.
This compound is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC technology.[1][2][3] Due to its thalidomide component, it should be handled with caution, assuming it carries risks similar to thalidomide, including potential reproductive toxicity.[4][5]
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to potent pharmaceutical compounds. The following table summarizes the recommended PPE for handling such materials.[6]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation, offering high Assigned Protection Factors (APFs).[6][7] |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted. | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities but not recommended as primary protection for highly potent compounds.[6] Anyone unpacking hazardous drugs that are not in plastic containers should wear a respirator.[8] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[6] |
| Body Protection | Disposable Coveralls ("Bunny Suit") | Choose coveralls made from materials like Tyvek® or microporous film to protect against chemical splashes and dust.[6][9] Coveralls offer head-to-toe protection.[8] |
| Lab Coat | A dedicated, disposable, or professionally laundered lab coat should be worn over personal clothing. Gowns should be long-sleeved with tight-fitting cuffs and close in the back.[8] | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes.[6] A face shield can be worn over goggles for added protection.[8] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[6][8] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for safely handling potent compounds. The following plan outlines the key phases of handling.
1. Preparation:
-
Training: Before handling this compound, all personnel must be trained on the specific hazards, handling procedures, and emergency protocols.[10]
-
Designated Area: All handling of the compound should occur in a designated area, such as a chemical fume hood, to control exposure.
-
Pre-Handling Check: Ensure all necessary PPE is available and in good condition. Verify that safety equipment, such as eyewash stations and safety showers, are accessible.
2. Handling:
-
Weighing: When weighing the solid compound, do so in a ventilated enclosure to minimize dust inhalation.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.[6]
-
General Handling: Avoid contact with skin and eyes, and prevent inhalation of dust or aerosols.[10]
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a suitable cleaning agent.[6]
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[6]
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.[6]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4]
2. Waste Containment:
-
Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, coveralls, shoe covers, weighing paper) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a separate, sealed, and labeled hazardous waste container compatible with the solvent used.
-
Sharps: Needles and other sharps should be disposed of in a designated sharps container.
3. Storage and Disposal:
-
Storage: Store sealed waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.[4]
-
Documentation: Maintain a detailed log of the generated waste, including the quantity and date.[4]
-
Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[4]
While trifluoroacetic acid (TFA) and its salts are considered to have low to moderate toxicity, all waste should be handled as hazardous due to the potent nature of the thalidomide analog.[11][12]
Experimental Protocols
Spill Management: In the event of a spill, the following steps should be taken:
-
Evacuate: Non-essential personnel should leave the immediate area.[4]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Contain: Use an absorbent material to contain the spill.[4]
-
Clean: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[4]
-
Decontaminate: Clean the spill area with an appropriate solvent.[4] All materials used for spill cleanup must be disposed of as hazardous waste.[6]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[5]
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thalidomide-O-amido-C6-NH2 TFA | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. aiha.org [aiha.org]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 10. research.uga.edu [research.uga.edu]
- 11. Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
